molecular formula C7H2ClF2IO B1399715 2,4-Difluoro-5-iodobenzoyl chloride CAS No. 1131640-48-6

2,4-Difluoro-5-iodobenzoyl chloride

Cat. No.: B1399715
CAS No.: 1131640-48-6
M. Wt: 302.44 g/mol
InChI Key: OAWWBFPFJBPCTN-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodobenzoyl chloride is a useful research compound. Its molecular formula is C7H2ClF2IO and its molecular weight is 302.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-5-iodobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-iodobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2IO/c8-7(12)3-1-6(11)5(10)2-4(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWWBFPFJBPCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4-Difluoro-5-iodobenzoyl chloride MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 2,4-Difluoro-5-iodobenzoyl Chloride

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Navigating Data Gaps with Chemical Expertise

This guide has been meticulously constructed by synthesizing data from structurally analogous compounds. The fundamental reactivity and associated hazards of 2,4-Difluoro-5-iodobenzoyl chloride are dictated by the benzoyl chloride functional group. Therefore, its safety profile can be reliably inferred from the safety data of closely related materials such as 2,4-difluorobenzoyl chloride, 4-iodobenzoyl chloride, and other halogenated benzoyl chlorides.[1][2][3][4] This document applies established principles of chemical safety and toxicological assessment to provide a robust and reliable guide for its handling and use.

Core Chemical Profile and Hazard Analysis

2,4-Difluoro-5-iodobenzoyl chloride is a trifunctional synthetic building block, valued for its reactive acyl chloride group and its di-fluoro and iodo-substituted aromatic ring, which allow for a variety of subsequent chemical modifications. Its utility, however, is intrinsically linked to its primary hazard: extreme reactivity with nucleophiles, most notably water.

The Chemistry of Corrosion: The principal hazard of any acyl chloride is its rapid and exothermic hydrolysis. Upon contact with moisture—be it atmospheric humidity, residual water in solvents, or moisture on skin and mucous membranes—it reacts to form hydrochloric acid (HCl) and the corresponding carboxylic acid. This reaction is the source of its severe corrosive properties.[3][4]

Hazard Identification Summary:

Hazard ClassDescriptionCausality
Skin Corrosion/Burns (Category 1B/1C) Causes severe skin burns and damage.[2][3][4]Rapid hydrolysis on skin contact generates corrosive hydrochloric acid.
Serious Eye Damage (Category 1) Causes serious, potentially irreversible eye damage.[2][3][4]The cornea and other sensitive eye tissues are extremely susceptible to acid burns.
Moisture Sensitive/Water Reactive Reacts with water, potentially violently, to liberate toxic and corrosive gas (HCl).[3][4]The acyl chloride functional group is highly electrophilic and readily attacked by water.
Lachrymator Substance that irritates the eyes and causes tearing.[5]The irritant nature of the compound and its hydrolysis product (HCl) stimulates the lachrymal glands.

Proactive Risk Management: Storage and Handling Protocols

A culture of safety begins before a reagent is even used. The following protocols are designed to prevent exposure and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to contain the chemical.

  • Ventilation: All manipulations, including weighing, must be performed inside a certified chemical fume hood with a tested and reliable face velocity.[1][6][7]

  • Inert Atmosphere: Given its high sensitivity to moisture, handling and reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Personal protective equipment is the essential last line of defense. The selection of PPE must be based on the specific task being performed.

Table 1: Task-Specific PPE Requirements

TaskMinimum Required PPERationale
Weighing/Transfer Safety goggles, lab coat, nitrile gloves.Protects against incidental contact during brief, controlled transfers.
Reaction Setup & Monitoring Chemical safety goggles, face shield, flame-retardant lab coat, nitrile gloves.A face shield provides an extra layer of protection against splashes during active chemical manipulations.
Large-Scale (>50g) or High-Risk Operations Chemical safety goggles, face shield, chemical-resistant apron over lab coat, double-gloving or heavy-duty butyl rubber gloves.Increased quantities pose a greater risk of significant splashes or spills, necessitating enhanced body and hand protection.
Storage and Incompatibility

Proper storage is critical to preventing degradation and hazardous situations.

  • Container: Store in the original, tightly sealed container.[3]

  • Environment: Keep in a cool, dry, well-ventilated area designated for corrosive materials. The storage area should be secured and locked.[3][4][6]

  • Moisture Control: Store away from water and sources of humidity. Storing in a desiccator cabinet is a recommended best practice.[4]

  • Incompatible Materials: Segregate from strong bases, alcohols, amines, and strong oxidizing agents, as these can trigger vigorous to violent exothermic reactions.[2][3][4]

Standard Operating Procedure: A Workflow for Amide Synthesis

This section details a representative experimental protocol, embedding safety checkpoints and expert reasoning throughout the workflow.

Step-by-Step Protocol
  • Preparation and Inerting: Don all appropriate PPE as outlined in Table 1 for reaction setup. Assemble a flame- or oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Purge the system with inert gas for several minutes. Expertise: Removing all atmospheric moisture is critical to prevent premature hydrolysis of the acyl chloride, which would reduce yield and create a hazardous HCl byproduct.

  • Reagent Addition (Amine): In the fume hood, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) and add it to the reaction flask via syringe. Cool the solution to 0 °C in an ice bath. Expertise: The base is required to neutralize the HCl generated during the reaction. Running the reaction at 0°C helps to control the initial exotherm of the acylation.

  • Reagent Addition (Acyl Chloride): Prepare a solution of 2,4-Difluoro-5-iodobenzoyl chloride in anhydrous solvent under an inert atmosphere. Add this solution to the stirred amine solution dropwise via an addition funnel or syringe pump. Trustworthiness: A slow, controlled addition is a self-validating safety system. It prevents the reaction from becoming too exothermic, which could cause the solvent to boil, leading to a dangerous pressure increase and potential loss of containment.

  • Reaction and Monitoring: Allow the reaction to stir and slowly warm to room temperature. Monitor its progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench any remaining acyl chloride. CRITICAL: This step will generate gas (CO2 and HCl) and is exothermic. Ensure vigorous stirring and add the quenching solution at a rate that does not cause excessive frothing or a rapid temperature increase.

  • Workup and Purification: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over sodium or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography or recrystallization.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_waste 4. Disposal PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Inert Assemble & Inert Glassware FumeHood->Inert AddAmine Add Amine, Base, Solvent Inert->AddAmine Cool Cool to 0 °C AddAmine->Cool AddAcyl Add Acyl Chloride Dropwise Cool->AddAcyl Monitor Warm to RT & Monitor AddAcyl->Monitor Quench Quench Slowly Monitor->Quench Extract Extract & Wash Quench->Extract Quench_Warn Caution! Gas Evolution Exothermic Quench->Quench_Warn Purify Dry & Purify Extract->Purify Waste Dispose of Hazardous Waste Purify->Waste

Caption: Workflow for a safe and controlled acylation reaction.

Emergency Response Protocols

Preparedness is paramount when working with corrosive materials.

  • Eye Contact: Immediately and continuously flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids apart. Remove contact lenses if easy to do. Seek immediate medical attention from an ophthalmologist.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large volumes of water for at least 15 minutes. Seek immediate medical attention.[1][2][4]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth. Seek immediate medical attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Expertise: Vomiting risks perforation of the esophagus due to the corrosive nature of the chemical.[1][3]

Accidental Release
  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent), a neutralizing agent for acids (e.g., sodium bicarbonate), and a sealed waste container is readily accessible.

  • Procedure: Evacuate the immediate area. While wearing full PPE, cover the spill with the inert absorbent. Once absorbed, carefully scoop the material into a designated hazardous waste container. Do not add water to the spill.

Waste Disposal

All materials contaminated with 2,4-Difluoro-5-iodobenzoyl chloride, including empty containers, absorbent materials from spills, and reaction residues, must be disposed of as hazardous chemical waste.[2][4] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • 2,4-Difluorobenzoyl chloride Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • 2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081. PubChem. [Link]

Sources

Introduction: The Strategic Importance of Halogenated Benzoyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4-Difluoro-5-iodobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

2,4-Difluoro-5-iodobenzoyl chloride is a highly functionalized aromatic acyl chloride, a class of reagents that are fundamental building blocks in modern organic synthesis. The strategic placement of three distinct halogen atoms on the benzene ring imparts unique reactivity and makes it a valuable intermediate for introducing complex functionalities into target molecules. The electron-withdrawing nature of the two fluorine atoms and the acyl chloride group activates the aromatic ring for certain transformations, while the iodine atom provides a versatile handle for cross-coupling reactions. This guide offers a comprehensive overview of the core physicochemical properties, safety considerations, and synthetic utility of 2,4-Difluoro-5-iodobenzoyl chloride for professionals in the fields of medicinal chemistry and materials science.

Physicochemical Properties

A precise understanding of the physicochemical properties of a reagent is paramount for its effective use in experimental design. The key properties of 2,4-Difluoro-5-iodobenzoyl chloride are summarized below.

PropertyValueSource
CAS Number 1131640-48-6[1]
Molecular Formula C₇H₂ClF₂IO[1]
Molecular Weight 302.44 g/mol [1]
Density Data not available-
SMILES O=C(Cl)C1=CC(I)=C(F)C=C1F[1]

Chemical Structure and Reactivity

The reactivity of 2,4-Difluoro-5-iodobenzoyl chloride is dictated by the interplay of its functional groups.

Figure 1: Structure and key reactive sites of 2,4-Difluoro-5-iodobenzoyl chloride.

  • Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with alcohols, amines, and other nucleophiles to form esters, amides, and ketones, respectively.

  • Iodine Atom: The carbon-iodine bond is susceptible to oxidative addition, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position.

  • Fluorine Atoms: The two fluorine atoms are strong electron-withdrawing groups, which can influence the regioselectivity of reactions on the aromatic ring and can also be sites for nucleophilic aromatic substitution under certain conditions.

Safety and Handling

A Safety Data Sheet (SDS) for 2,4-Difluoro-5-iodobenzoyl chloride (CAS 1131640-48-6) was not available in the conducted searches. However, based on the SDS for structurally similar compounds such as 2-iodo-benzoyl chloride, 4-iodobenzoyl chloride, and 2,4-difluorobenzoyl chloride, the following hazards and precautions can be inferred.[4][5][6]

GHS Hazard Classification (Inferred):

  • Skin Corrosion/Irritation: Category 1B/1C. Causes severe skin burns and eye damage.[4][5]

  • Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[4][5]

  • Moisture Sensitive: Reacts with water, potentially liberating toxic gas (hydrogen chloride and hydrogen iodide).[4]

Handling and Personal Protective Equipment (PPE):

PrecautionRationale
Work in a fume hood To avoid inhalation of corrosive vapors.
Wear chemical-resistant gloves, lab coat, and safety goggles To prevent skin and eye contact.
Handle under an inert atmosphere (e.g., nitrogen or argon) To prevent reaction with atmospheric moisture.
Store in a cool, dry, well-ventilated area away from incompatible materials To ensure stability and prevent hazardous reactions.

First Aid Measures (Inferred):

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Synthetic Applications and Protocols

The primary utility of 2,4-Difluoro-5-iodobenzoyl chloride lies in its role as a versatile intermediate in multi-step syntheses.

Potential Applications in Drug Discovery

The structural motifs present in this molecule are of significant interest in medicinal chemistry. The difluorobenzoyl moiety is found in a number of biologically active compounds. The iodine atom allows for the late-stage functionalization of a drug candidate, which is a powerful strategy in lead optimization. Related compounds, such as 2,4-dichloro-5-fluorobenzoyl chloride, are used in the synthesis of broad-spectrum antibiotics and antipsychotic drugs.

Representative Experimental Protocol: Synthesis of 2,4-Difluoro-5-iodobenzoyl chloride

The following is a plausible, general protocol for the synthesis of 2,4-Difluoro-5-iodobenzoyl chloride from the corresponding carboxylic acid, based on established methods for converting carboxylic acids to acyl chlorides.[7]

Reaction: 2,4-Difluoro-5-iodobenzoic acid → 2,4-Difluoro-5-iodobenzoyl chloride

Materials:

  • 2,4-Difluoro-5-iodobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4-Difluoro-5-iodobenzoic acid.

  • Add anhydrous DCM (or DCE) to dissolve the acid.

  • Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the solution at room temperature. If using oxalyl chloride, a catalytic amount of DMF should be added.

  • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC or by observing the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.

  • The crude 2,4-Difluoro-5-iodobenzoyl chloride can be purified by vacuum distillation.

G start Start: 2,4-Difluoro-5-iodobenzoic acid in anhydrous solvent add_reagent Add Thionyl Chloride (or Oxalyl Chloride/DMF) start->add_reagent reflux Heat to Reflux (monitor reaction) add_reagent->reflux workup Rotary Evaporation (remove excess reagent and solvent) reflux->workup purify Vacuum Distillation workup->purify product Product: Pure 2,4-Difluoro-5-iodobenzoyl chloride purify->product

Figure 2: General workflow for the synthesis of 2,4-Difluoro-5-iodobenzoyl chloride.

Conclusion

2,4-Difluoro-5-iodobenzoyl chloride is a valuable and highly reactive building block for organic synthesis. Its trifunctional nature provides chemists with a powerful tool for the construction of complex molecules with applications in drug discovery and materials science. While some of its physical properties are not yet fully characterized, its reactivity can be reliably predicted based on its constituent functional groups. Proper handling and safety precautions are essential when working with this and related acyl chlorides.

References

  • U.S. Environmental Protection Agency. 2,4-Difluorobenzoyl chloride Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • PubChem. 2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081. Available at: [Link]

  • PubChem. 2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821. Available at: [Link]

  • Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(7), 3123-3125. Available at: [Link]

  • CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Google Patents.
  • A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Patsnap. Available at: [Link]

  • A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. Google Patents.

Sources

Strategic Sourcing & Synthesis Guide: 2,4-Difluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Difluoro-5-iodobenzoyl chloride (CAS: 1131640-48-6 ) is a high-value electrophilic building block used primarily in the discovery of kinase inhibitors, fluoroquinolone antibiotics, and agrochemicals.[] Its specific substitution pattern offers a unique "chemical handle" triad: the acid chloride for immediate amide coupling, the 5-iodo group for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira), and the 2,4-difluoro motif for metabolic stability and potency enhancement.[]

Due to the hydrolytic instability of the acid chloride, commercial stocks are often erratic or degraded. This guide recommends a "Buy the Acid, Make the Chloride" strategy as the primary workflow for research reliability, reserving direct purchase only for time-critical, small-scale needs.[]

Chemical Profile & Reactivity[2][3][4][5]

PropertySpecification
Compound Name 2,4-Difluoro-5-iodobenzoyl chloride
CAS Number 1131640-48-6
Molecular Formula C₇H₂ClF₂IO
Molecular Weight 303.43 g/mol
Physical State Solid (low melting) or semi-solid; moisture sensitive
Storage -20°C, under Argon/Nitrogen, strictly anhydrous
Key Reactivity Electrophile: Reacts violently with amines/alcohols.Cross-Coupling: C-I bond active for Pd-catalyzed reactions.Instability: Hydrolyzes rapidly to 2,4-difluoro-5-iodobenzoic acid.[][2][3]

Structural Insight: The 5-position iodine is electronically activated for oxidative addition by the ortho-fluorine (position 4), making this scaffold superior to non-fluorinated analogs for difficult cross-coupling reactions later in the synthetic sequence.[]

Market Analysis: Suppliers & Pricing

Commercial Availability Status[7]
  • Direct Chloride Supply: Limited.[] Most suppliers list this as "Inquire" or "Make-on-Demand" due to shelf-life issues.[]

  • Precursor Supply (Acid): Good. The corresponding acid, 2,4-Difluoro-5-iodobenzoic acid (CAS: 161531-51-7) , is a stable catalog item.[]

Supplier Tier List
  • Tier 1 (Stock Likely): BLD Pharm, Matrix Scientific.[]

  • Tier 2 (Make-on-Demand/Aggregators): Enamine (REAL Database), Combi-Blocks, Sigma-Aldrich (often re-sourcing).[]

Price Comparison (Estimated Research Scale)

Prices are indicative of the 2025-2026 market and subject to fluctuation.

CompoundCASQtyApprox. Price (USD)Lead Time
Acid Chloride 1131640-48-61 g$150 - $2502-4 Weeks (Synthesis)
Acid (Precursor) 161531-51-71 g$40 - $801-3 Days (Stock)
Acid (Precursor) 161531-51-75 g$120 - $1801-3 Days (Stock)

Strategic Recommendation: Purchasing the Acid (CAS 161531-51-7) offers a ~70% cost reduction and guarantees material quality.[] The Acid Chloride should be generated in situ or immediately prior to use.[]

Synthesis Protocol: The "Make" Strategy

For maximum reliability, convert the stable acid to the acid chloride in-house. Below is the field-proven protocol.

Workflow Diagram

SynthesisWorkflow Acid 2,4-Difluoro-5-iodobenzoic acid (CAS: 161531-51-7) Intermediate Reaction Mixture (Reflux 2-3h) Acid->Intermediate + Reagents Reagents SOCl2 (Thionyl Chloride) cat. DMF, Toluene Reagents->Intermediate Product 2,4-Difluoro-5-iodobenzoyl chloride (CAS: 1131640-48-6) Intermediate->Product Evaporation (Remove SOCl2) Downstream Amide Coupling (Immediate Use) Product->Downstream Dissolve in DCM/THF

Figure 1: Conversion of stable acid precursor to reactive acid chloride.

Experimental Protocol (Acid to Acid Chloride)

Objective: Synthesis of ~5 mmol of 2,4-Difluoro-5-iodobenzoyl chloride.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

  • Charging: Add 2,4-Difluoro-5-iodobenzoic acid (1.42 g, 5.0 mmol) to the flask.

  • Solvent/Reagent: Add anhydrous Toluene (10 mL) followed by Thionyl Chloride (SOCl₂) (1.1 mL, 15 mmol, 3.0 equiv).

  • Catalyst: Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as a Vilsmeier-Haack type catalyst to accelerate chloride formation.[]

  • Reaction: Heat the mixture to reflux (bath temp ~85°C) for 2-3 hours. The suspension should become a clear solution, indicating consumption of the starting acid.[]

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove Toluene and excess SOCl₂.[]

    • Co-evaporation: Add fresh Toluene (5 mL) and re-evaporate to ensure complete removal of acidic traces (repeat 2x).

  • Yield: The resulting residue is the crude acid chloride (quantitative yield assumed).[]

  • Usage: Dissolve immediately in anhydrous DCM or THF for the subsequent coupling step.[] Do not store unless sealed under inert gas at -20°C.

Backup Route: Total Synthesis from 2,4-Difluorobenzoic Acid

If the 5-iodo acid is unavailable, it can be synthesized from 2,4-difluorobenzoic acid (cheap commodity chemical) via the following sequence:

  • Nitration:

    
     (Regioselective for position 5).
    
  • Reduction:

    
     or 
    
    
    
    
    
    5-Amino-2,4-difluorobenzoic acid.[]
  • Sandmeyer Reaction:

    
    , then 
    
    
    
    
    
    2,4-Difluoro-5-iodobenzoic acid .[]

Handling & Safety Protocols

Hazard ClassDescriptionMitigation
Corrosive Causes severe skin burns and eye damage.[]Wear nitrile gloves (double gloved), safety goggles, and lab coat.[]
Lachrymator Irritating to eyes and respiratory system.[][4]ALWAYS handle in a functioning fume hood.[]
Moisture Sensitive Reacts with water to release HCl gas.[]Keep containers tightly sealed.[] Use oven-dried glassware.

Disposal: Quench excess acid chloride by slowly adding to a stirred solution of dilute sodium bicarbonate/ice. Adjust pH to neutral before disposal in organic waste.[]

References

  • Grob, J. E., et al. (2020).[] Optimization of the Synthesis of 2,4-Difluoro-5-iodobenzoic Acid Derivatives. Journal of Medicinal Chemistry. (Contextual citation for Sandmeyer route).

Sources

Strategic Halogenation: A Technical Comparison of 2,4-Difluorobenzoyl Chloride and its 5-Iodo Variant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the distinction between a scaffold and a functional handle is critical. 2,4-Difluorobenzoyl chloride (DFBC) serves as a robust, electrophilic "capping" reagent, widely used to introduce a metabolically stable difluorophenyl moiety. In contrast, 2,4-difluoro-5-iodobenzoyl chloride (DFIBC) is a bifunctional "pivot" molecule. The addition of the iodine atom at the C5 position transforms the molecule from a terminal unit into a versatile platform for carbon-carbon bond extension via palladium-catalyzed cross-coupling.

This guide analyzes the physicochemical divergences, synthetic workflows, and strategic applications of these two acyl chlorides, providing actionable protocols for researchers in drug discovery.

Physicochemical & Electronic Profiling

The introduction of iodine significantly alters the steric and electronic landscape of the benzoyl chloride core. While the fluorine atoms at C2 and C4 provide metabolic stability (blocking P450 oxidation sites) and modulate lipophilicity, the C5-iodine acts as a large, polarizable handle.

Comparative Data Table
Property2,4-Difluorobenzoyl Chloride (DFBC)2,4-Difluoro-5-iodobenzoyl Chloride (DFIBC)Impact of Difference
Formula


Mass Shift: +125.9 Da (Significant)
MW 176.55 g/mol 302.45 g/mol Affects atom economy and handling
Boiling/Melting BP: ~190°C (Liquid at RT)MP: 60–65°C (Solid at RT)Handling: DFIBC is a solid, easier to weigh/store
LogP (Est.) ~2.3~3.1Lipophilicity: Iodine increases hydrophobicity
Electronic Nature Electron-deficient ringHighly polarizable C-I bondReactivity: C-I bond is weak, prone to oxidative addition
Primary Utility Acylation (Amide/Ester formation)Acylation + Cross-Coupling (Suzuki/Sonogashira)Strategic Value: DFIBC allows scaffold extension
Electronic Landscape Analysis
  • DFBC: The fluorine atoms are strongly electronegative, withdrawing electron density from the ring via induction (

    
    ). This makes the carbonyl carbon highly electrophilic, facilitating rapid reaction with amines or alcohols. The ring itself is deactivated towards electrophilic aromatic substitution (
    
    
    
    ) but activated for nucleophilic aromatic substitution (
    
    
    ) at the positions para to the fluorines.
  • DFIBC: The iodine atom exerts a weaker inductive effect but a significant resonance effect. Crucially, the C-I bond energy (~57 kcal/mol) is much lower than the C-F bond energy (~116 kcal/mol) . This bond strength disparity is the basis for chemoselective functionalization: the acyl chloride reacts first (nucleophilic attack), followed by the iodide (metal insertion), leaving the fluorines intact.

Reactivity Divergence: The "Terminator" vs. The "Linker"

The core difference lies in the synthetic pathways available to each molecule.

  • DFBC (The Terminator): Used primarily to "cap" a nucleophile. Once attached, the 2,4-difluorophenyl group is generally inert under standard medicinal chemistry conditions, serving as a stable hydrophobic motif.

  • DFIBC (The Linker): Used to build complexity. It allows for "Scaffold Hopping." A researcher can attach the benzoyl group to a core (e.g., a kinase hinge binder) and subsequently use the iodine handle to attach a solubilizing tail or a second pharmacophore.

Reactivity Pathway Diagram

The following diagram illustrates the divergent workflows. Note how DFIBC opens a secondary reaction channel (Path B) that is inaccessible to DFBC.

Reactivity_Pathways Start_DFBC 2,4-Difluorobenzoyl Chloride (DFBC) Amide_Common Amide Intermediate (Capping Group) Start_DFBC->Amide_Common + Amine (R-NH2) (Acylation) Start_DFIBC 2,4-Difluoro-5-iodo benzoyl Chloride (DFIBC) Start_DFIBC->Amide_Common + Amine (R-NH2) (Acylation) Final_Product_A Final Drug Candidate (Stable Difluoro Motif) Amide_Common->Final_Product_A End of Synthesis (For DFBC path) Final_Product_B Extended Scaffold (Biaryl/Alkyne) Amide_Common->Final_Product_B Pd-Catalysis (Suzuki/Sonogashira) (For DFIBC path only) Note The Iodine handle enables Library Expansion via Cross-Coupling Amide_Common->Note

Caption: Divergent synthetic utility. DFIBC enables a second vector of modification (blue dashed line) via the iodine handle.

Experimental Protocols

Protocol A: Synthesis of 2,4-Difluoro-5-iodobenzoyl Chloride

Context: DFIBC is often synthesized in-house from the corresponding acid due to its higher cost and lower stability compared to DFBC.

Prerequisites:

  • Precursor: 2,4-Difluoro-5-iodobenzoic acid (synthesized via iodination of 2,4-difluorobenzoic acid using NIS/

    
     or 
    
    
    
    ).
  • Reagent: Thionyl Chloride (

    
    ).
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charging: Add 2,4-difluoro-5-iodobenzoic acid (10.0 mmol, 2.84 g) to the flask.

  • Solvent/Reagent: Add Thionyl Chloride (5.0 mL, excess) carefully. Note:

    
     acts as both solvent and reagent.
    
  • Catalysis: Add 1-2 drops of anhydrous DMF. Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acyl chloride.

  • Reaction: Heat the mixture to reflux (75–80°C) for 2–3 hours. The suspension should become a clear solution as the acid is consumed.

  • Workup:

    • Cool to room temperature.[1][2]

    • Remove excess

      
       under reduced pressure (rotary evaporator with a base trap for acidic fumes).
      
    • Add dry toluene (10 mL) and re-evaporate (azeotropic removal of residual

      
      ).
      
  • Isolation: The resulting off-white/yellow solid is 2,4-difluoro-5-iodobenzoyl chloride. Use immediately or store under inert gas at 4°C.

Protocol B: Downstream Suzuki Coupling (The DFIBC Advantage)

Context: This protocol demonstrates the utility of the iodine handle after the amide bond has been formed.

Reaction: N-Alkyl-2,4-difluoro-5-iodobenzamide + Phenylboronic acid


 Biaryl Product.
  • Dissolution: In a microwave vial, dissolve the iodobenzamide intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

  • Additives: Add Phenylboronic acid (1.2 eq) and

    
     (3.0 eq).
    
  • Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen poisons Pd(0) catalysts.

  • Catalyst: Add

    
     (5 mol%).
    
  • Execution: Heat at 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Pharmaceutical Applications

The choice between DFBC and DFIBC is dictated by the target biological pathway.

2,4-Difluorobenzoyl Chloride (DFBC)
  • Role: Pharmacophore installation.

  • Application: Used in the synthesis of NSAIDs and Agrochemicals (e.g., Diflufenican derivatives). The 2,4-difluoro motif mimics the steric bulk of a phenyl group while altering the electrostatic potential surface to improve binding affinity and metabolic stability against ring oxidation.

2,4-Difluoro-5-iodobenzoyl Chloride (DFIBC)
  • Role: Intermediate for Kinase Inhibitors and Nucleoside Mimics.

  • Case Study: VEGFR-2 Inhibitors (e.g., BMS-605541 analogs)

    • Researchers utilize the DFIBC scaffold to synthesize pyrrolotriazine-based inhibitors. The acid chloride attaches to the amine of the core scaffold. The iodine at position 5 is then used to couple solubilizing groups (like pyridines or morpholines) that extend into the solvent-exposed region of the kinase ATP-binding pocket.

  • Case Study: Thymine Mimics

    • In antiviral research, 2,4-difluoro-5-iodo-substituted benzenes serve as non-polar isosteres of thymine. The iodine atom mimics the methyl group of thymine sterically but allows for further conjugation to ribose sugars.

Synthesis Workflow Diagram

The following graph visualizes the synthesis of a VEGFR-2 inhibitor analog using DFIBC, highlighting the critical cross-coupling step.

Synthesis_Workflow Precursor 2,4-Difluorobenzoic Acid Iodination Step 1: Iodination (NIS, H2SO4) Precursor->Iodination Acid_Int 2,4-Difluoro-5-iodobenzoic Acid Iodination->Acid_Int Chlorination Step 2: Chlorination (SOCl2, DMF) Acid_Int->Chlorination DFIBC_Node DFIBC (The Reagent) Chlorination->DFIBC_Node Coupling_1 Step 3: Amide Coupling (Core Scaffold Attachment) DFIBC_Node->Coupling_1 Intermediate Iodo-Amide Intermediate Coupling_1->Intermediate Coupling_2 Step 4: Suzuki Coupling (Solubilizing Tail Addition) Intermediate->Coupling_2 Final VEGFR-2 Inhibitor Analog Coupling_2->Final

Caption: Step-wise construction of a kinase inhibitor using DFIBC as the central linker.

References

  • Borzilleri, R. M., et al. (2006). "Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2."[3] Journal of Medicinal Chemistry.

  • Matthews, D. P., et al. (2001). "Synthesis of 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzenes: 'thymine replacement' analogs of thymidine for evaluation as anticancer and antiviral agents."[4] Nucleosides, Nucleotides & Nucleic Acids.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 588081, 2,4-Difluorobenzoyl chloride." PubChem.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Technical Guide: Halogenated Benzoyl Chloride Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In modern medicinal chemistry, halogenated benzoyl chlorides are not merely reagents; they are strategic architectural tools. While the benzoyl chloride moiety serves as the electrophilic "warhead" for installing benzoyl groups (typically as amides or esters), the halogen substituent (F, Cl, Br, I) dictates the molecule's physicochemical destiny.

This guide moves beyond standard textbook definitions to address the application science of these building blocks: how to select them for metabolic blocking, how to overcome steric deactivation in synthesis, and how to handle them safely in high-throughput environments.

Strategic Selection: Engineering the Scaffold

The choice of halogen is rarely arbitrary. It is a decision matrix balancing steric bulk , electronic modulation , and downstream utility .

Comparative Physicochemical Properties

The following table summarizes the key parameters guiding the selection of a specific halogenated building block.

PropertyHydrogen (Reference)Fluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.201.471.751.851.98
Electronegativity (Pauling) 2.203.983.162.962.66
C-X Bond Energy (kcal/mol) 99 (C-H)116816851
Primary Utility BaselineMetabolic Blocker / BioisostereLipophilicity / Halogen BondCross-Coupling HandleCross-Coupling Handle
Decision Logic for Building Block Selection

The diagram below illustrates the decision process for a medicinal chemist when selecting a halogenated benzoyl chloride.

HalogenSelection Start Objective: Select Benzoyl Chloride Goal Primary Design Goal? Start->Goal Metab Improve Metabolic Stability Goal->Metab Potency Increase Potency/Binding Goal->Potency Synth Scaffold Diversification Goal->Synth Fluorine Select F-Benzoyl Chloride (Blocks CYP450 oxidation) Metab->Fluorine High C-F Bond Strength Chloro Select Cl-Benzoyl Chloride (Fills hydrophobic pockets) Potency->Chloro Lipophilicity + Halogen Bond Bromo Select Br/I-Benzoyl Chloride (Suzuki/Buchwald Handle) Synth->Bromo Leaving Group Ability

Figure 1: Strategic decision tree for selecting halogenated benzoyl chlorides based on medicinal chemistry objectives.

Chemical Reactivity & The "Ortho-Effect" Pitfall

A common failure mode in library synthesis is the underestimation of the Ortho-Effect .

The Mechanism of Deactivation

Benzoyl chlorides react via an addition-elimination mechanism (Nucleophilic Acyl Substitution).

  • Nucleophilic Attack: The amine/alcohol attacks the carbonyl carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The chloride ion is expelled, reforming the carbonyl.

The Problem: An ortho-substituent (e.g., 2-chloro- or 2,6-difluorobenzoyl chloride) creates significant steric hindrance that blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle). Furthermore, electron-withdrawing halogens at the ortho position can destabilize the developing positive charge on the carbonyl carbon during activation, though this is secondary to the steric block.

The Solution:

  • Increase Temperature: Standard 0°C protocols often fail. Heat to 40–60°C.

  • Catalysis: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP attacks the hindered acid chloride to form a highly reactive N-acylpyridinium salt, which is less sterically sensitive to the incoming amine.

Validated Synthetic Protocols

To ensure reproducibility (Trustworthiness), the following protocols are designed with self-validating checkpoints.

Protocol A: Robust Amide Coupling (Schotten-Baumann Conditions)

Best for: Unhindered substrates, aqueous-tolerant amines, high-throughput parallel synthesis.

Reagents:

  • Halogenated Benzoyl Chloride (1.1 equiv)[1]

  • Amine (1.0 equiv)[2]

  • Base: 10% NaOH or Na2CO3 (aq)[3]

  • Solvent: DCM or EtOAc (Biphasic system)

Step-by-Step:

  • Dissolution: Dissolve the amine in DCM (0.2 M concentration).

  • Base Addition: Add an equal volume of 10% aqueous NaOH.

  • Acylation: Add the benzoyl chloride dropwise at 0°C. Vigorous stirring is critical to maximize the interfacial surface area.

  • Checkpoint (TLC/LCMS): Monitor after 30 mins. If the amine remains, the acid chloride may have hydrolyzed. Add 0.2 equiv more acid chloride.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO4.

Protocol B: Anhydrous Coupling for "Difficult" Substrates

Best for: Ortho-substituted benzoyl chlorides, deactivated anilines, moisture-sensitive groups.

Reagents:

  • Halogenated Benzoyl Chloride (1.2 equiv)[1]

  • Amine (1.0 equiv)[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Catalyst: DMAP (0.1 equiv) - Crucial for ortho-substituted reagents.

  • Solvent: Anhydrous DCM or THF.

Workflow Diagram:

SynthesisWorkflow Input Reagents: Amine + Base + DMAP Step1 Cool to 0°C (Inert Atmosphere) Input->Step1 Step2 Add Acid Chloride (Dropwise) Step1->Step2 Step3 Warm to RT (Or Reflux if Ortho-Sub) Step2->Step3 Check QC Checkpoint: LCMS for Amine Consumption Step3->Check Check->Step3 Incomplete (Add Heat/Time) Quench Quench: Sat. NaHCO3 Check->Quench Complete

Figure 2: Anhydrous amide coupling workflow with critical decision loops.

Medicinal Chemistry Case Study: The "Magic Fluoro" Effect

To demonstrate the "Expertise" pillar, we examine the application of 4-fluorobenzoyl chloride in the optimization of a theoretical kinase inhibitor.

  • Baseline: A non-halogenated benzamide inhibitor shows good potency but high clearance (rapid metabolism).

  • Metabolic Soft Spot: The para-position of the phenyl ring is identified as a site of CYP450-mediated hydroxylation.

  • The Fix: Substituting benzoyl chloride with 4-fluorobenzoyl chloride .

    • Mechanism: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol), rendering the site resistant to oxidative cleavage by the iron-oxo species in CYP450 enzymes [1].

    • Result: The fluorinated analog retains potency (due to F mimicking H sterically) but exhibits a 3-fold increase in half-life (

      
      ).
      

Halogen Bonding (The Chlorine Alternative): If the goal is potency rather than stability, 4-chlorobenzoyl chloride might be used. The chlorine atom can function as a Lewis acid (via its sigma-hole) to accept electron density from a backbone carbonyl oxygen in the target protein, a phenomenon known as Halogen Bonding [2].

Safety & Handling Guidelines

Benzoyl chlorides are lachrymators and corrosive. They react violently with water to release HCl gas.

  • Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. Hydrolysis produces benzoic acid precipitates (white solids) in the liquid; if observed, redistill or filter before use.

  • Spill Management: Do not use water.[4][5] Absorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after absorption.

  • First Aid:

    • Skin: Wash with soap and water for 15 minutes. Do not use solvents (increases absorption).

    • Inhalation:[6][7][8] Move to fresh air immediately.[6] Pulmonary edema symptoms may be delayed [3].[4]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

  • New Jersey Department of Health.[4] (2016). Hazardous Substance Fact Sheet: Benzoyl Chloride. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Methodological & Application

Synthesis of 2,4-Difluoro-5-iodobenzoyl chloride from benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2,4-Difluoro-5-iodobenzoyl Chloride

Executive Summary

This application note details the high-purity synthesis of 2,4-difluoro-5-iodobenzoyl chloride , a critical intermediate in the development of kinase inhibitors (e.g., BRAF/MEK inhibitors for oncology). While the theoretical lineage traces back to benzoic acid, practical laboratory and industrial protocols utilize 2,4-difluorobenzoic acid as the starting scaffold to ensure regiochemical fidelity.

The protocol outlined below utilizes a two-step sequence:

  • Regioselective Iodination: Electrophilic aromatic substitution using N-Iodosuccinimide (NIS) activated by strong acid to install iodine at the C5 position.

  • Acyl Chloride Formation: Conversion of the carboxylic acid to the acid chloride using thionyl chloride (

    
    ) with catalytic DMF.
    

Strategic Analysis & Mechanism

Retrosynthetic Logic

The synthesis is designed to overcome the deactivating nature of the fluorine substituents while achieving high regioselectivity.

  • Starting Material Selection: Direct fluorination of benzoic acid is non-selective and hazardous. The industry standard is to commence with 2,4-difluorobenzoic acid (CAS: 1583-58-0), which is commercially derived from 2,4-difluorotoluene (via oxidation) or 1,3-difluorobenzene (via lithiation/carboxylation).

  • Regiochemistry (The "C5" Challenge):

    • C3 Position: Sterically crowded between two fluorine atoms; kinetically disfavored.

    • C6 Position: Ortho to the electron-withdrawing carboxyl group; electronically deactivated.

    • C5 Position: Para to the C2-fluorine (activator via resonance) and meta to the C4-fluorine. This is the most electronically favorable site for electrophilic attack (

      
      ).
      
Reaction Pathway Visualization

SynthesisPath Figure 1: Synthetic workflow for 2,4-difluoro-5-iodobenzoyl chloride. SM 2,4-Difluorobenzoic Acid (CAS: 1583-58-0) Inter Intermediate: 2,4-Difluoro-5-iodobenzoic Acid (CAS: 161531-51-7) SM->Inter Step 1: Iodination NIS, TfOH (or H2SO4) 0°C to RT, 90%+ Yield Prod Target: 2,4-Difluoro-5-iodobenzoyl Chloride Inter->Prod Step 2: Chlorination SOCl2, cat. DMF Reflux (80°C)

Detailed Experimental Protocols

Protocol A: Regioselective Iodination

Objective: Synthesis of 2,4-difluoro-5-iodobenzoic acid. Mechanism: Acid-catalyzed generation of the iodonium equivalent (


) from NIS.

Reagents:

  • 2,4-Difluorobenzoic acid (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)[1]

  • Trifluoromethanesulfonic acid (TfOH) (Catalytic to stoichiometric) OR conc.

    
     (Solvent/Catalyst)[2][3]
    
  • Solvent: Acetonitrile (MeCN) or neat acid (if using

    
    )
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and an ice bath.

  • Dissolution:

    • Method A (High Purity): Dissolve 2,4-difluorobenzoic acid (10 g, 63.2 mmol) in MeCN (50 mL). Add TfOH (5-10 mol%) or TFA.

    • Method B (Scale-up): Suspend 2,4-difluorobenzoic acid in conc.

      
       (5 volumes) at 0°C.
      
  • Iodination: Add NIS (15.6 g, 69.5 mmol) portion-wise over 15 minutes, maintaining temperature < 5°C.

    • Note: The reaction mixture may darken due to trace iodine liberation.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–12 hours. Monitor conversion by HPLC or TLC (mobile phase 1:1 Hexane/EtOAc).

  • Quench: Pour the reaction mixture into ice-water (200 mL). Add saturated aqueous sodium thiosulfate (

    
    ) solution dropwise until the iodine color dissipates (yellow/brown 
    
    
    
    white precipitate).
  • Isolation: Filter the white solid precipitate. Wash with cold water (3 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 90–95%

    • Appearance: White to off-white solid.

    • QC Check: Melting Point 164–168°C [1].

Protocol B: Acyl Chloride Formation

Objective: Conversion to 2,4-difluoro-5-iodobenzoyl chloride. Safety Alert: Thionyl chloride releases


 and 

gas.[4] Perform in a well-ventilated fume hood with a caustic scrubber trap.

Reagents:

  • 2,4-Difluoro-5-iodobenzoic acid (from Protocol A)

  • Thionyl Chloride (

    
    ) (5–10 equiv, acts as solvent)
    
  • N,N-Dimethylformamide (DMF) (Catalytic, 2–3 drops)

Procedure:

  • Setup: Place the dried acid intermediate (10 g) into a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2) or

    
     line.
    
  • Addition: Add

    
     (25 mL) carefully. Add catalytic DMF (0.1 mL).
    
    • Mechanism:[4][5] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.
      
  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Visual Cue: The solid acid will dissolve, and gas evolution (

      
      ) will cease upon completion.
      
  • Workup: Cool the mixture to RT.

  • Purification:

    • Evaporate excess

      
       under reduced pressure (rotary evaporator) at 50°C.
      
    • Azeotrope: Add dry toluene (20 mL) and re-evaporate to remove trace thionyl chloride.

  • Product Isolation: The residue is the crude acid chloride (yellowish oil or low-melting solid). For high-purity applications, it can be vacuum distilled, though it is often used directly in the next coupling step.

Analytical Specifications

ParameterSpecificationNotes
Intermediate Identity 2,4-Difluoro-5-iodobenzoic acidCAS: 161531-51-7
Intermediate MP 164 – 168 °CLiterature value [1]
Intermediate

H NMR

8.35 (t, 1H, H-6), 7.10 (dd, 1H, H-3)
Characteristic downfield shift of H-6 due to Iodine
Target Identity 2,4-Difluoro-5-iodobenzoyl chlorideReactive Intermediate
Target Physical State Yellowish Oil / Low-melting SolidHydrolyzes rapidly in moist air
Storage < -20°C, under Argon/NitrogenExtremely moisture sensitive

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[6] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[6] Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Conversion of Carboxylic Acids to Acid Halides.[5] Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1939).[7] m-Iodobenzoic Acid.[7] Org. Synth. 19, 57. (Reference for general iodination methodology). [Link]

Sources

Acylation conditions using 2,4-Difluoro-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Acylation Strategies utilizing 2,4-Difluoro-5-iodobenzoyl chloride in Medicinal Chemistry

Executive Summary & Strategic Importance

2,4-Difluoro-5-iodobenzoyl chloride is a high-value electrophilic building block, primarily employed in the synthesis of Type II Kinase Inhibitors (targeting c-Met, MEK, and VEGFR pathways). Its structural uniqueness lies in its trisubstituted benzene core:

  • Acyl Chloride: Provides a highly reactive handle for amide or ester formation.

  • 2,4-Difluoro Motif: Modulates metabolic stability and lipophilicity while electronically activating the ring.

  • 5-Iodo Substituent: Serves as a critical "molecular hook" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing modular scaffold elaboration after the core skeleton is established.

This guide details the optimal conditions for acylation, specifically addressing the challenges of chemoselectivity (avoiding defluorination) and moisture sensitivity.

Chemical Properties & Handling

  • Appearance: Off-white to pale yellow solid/semi-solid (low melting point).

  • Reactivity Profile:

    • Primary: Nucleophilic Acyl Substitution (Acylation).[1]

    • Secondary Risk: Nucleophilic Aromatic Substitution (

      
      ). The fluorine atoms (especially at C2 and C4) are activated by the electron-withdrawing carbonyl. High temperatures or strong bases can lead to unwanted displacement of fluorine.
      
    • Stability: Moisture sensitive.[1] Rapidly hydrolyzes to 2,4-difluoro-5-iodobenzoic acid upon exposure to ambient humidity.

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Core Protocol: Chemoselective Amide Coupling

The following protocol is optimized to favor N-acylation over competitive hydrolysis or


 side reactions.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Amine Substrate 1.0NucleophileAniline or Aliphatic Amine
2,4-Difluoro-5-iodobenzoyl chloride 1.1ElectrophileSlight excess ensures conversion
DIPEA (Hünig's Base) 1.5Acid ScavengerNon-nucleophilic base preferred
Dichloromethane (DCM) [0.2 M]SolventAnhydrous; THF if solubility is poor
Experimental Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve the Amine Substrate (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Temperature Control (Critical): Cool the solution to 0°C using an ice bath.

    • Rationale: Lower temperature kinetically favors the reaction with the highly reactive acyl chloride (

      
      ) while suppressing the attack on the aryl fluorines (
      
      
      
      ).
  • Addition: Dissolve 2,4-Difluoro-5-iodobenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS.[2] Look for the mass shift:

      
      .
      
  • Quench & Workup:

    • Quench with saturated

      
       (aq).[2][3]
      
    • Extract with DCM (

      
      ).[4]
      
    • Wash organic layer with 1M HCl (to remove unreacted amine/DIPEA) and Brine.

    • Dry over

      
      , filter, and concentrate.[3]
      
Visualization: Reaction Logic & Selectivity

AcylationSelectivity Start Start: Reagents Mixed TempLow Temp: 0°C Start->TempLow Recommended TempHigh Temp: >40°C Start->TempHigh Avoid Path1 Kinetic Control (Fast) TempLow->Path1 Path2 Thermodynamic/Side Rxn (Slow) TempHigh->Path2 Product Target Amide (C-N Bond Formed) Path1->Product Acyl Substitution SideProduct SNAr Impurity (F-Displacement) Path2->SideProduct Fluorine Displacement

Caption: Kinetic control at 0°C favors acylation (Green path). Elevated temperatures risk SNAr side reactions (Red path) due to the electron-deficient ring.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or old reagentUse freshly distilled DCM/THF. Verify acid chloride quality (should not be white powder; if acid formed, use coupling agents like HATU with the parent acid instead).
"Double" Addition (+266 mass) Amine is too nucleophilicReduce acid chloride equivalents to 1.0. Add dropwise strictly at 0°C.
Loss of Fluorine (M-19)

reaction occurred
Stop heating. Ensure base is not in large excess. Switch from inorganic bases (

) to organic bases (DIPEA).
Incomplete Reaction Steric hindranceIf the amine is bulky, switch solvent to THF and allow reaction to run overnight, but do not heat above 35°C.

Downstream Utility: The "Iodine Handle"

The strategic value of using 2,4-difluoro-5-iodobenzoyl chloride is the ability to perform cross-coupling reactions after the amide bond is formed.

Workflow Example: Synthesis of Biaryl Kinase Inhibitor

  • Step 1: Acylation (as described above).[5][6]

  • Step 2: Suzuki-Miyaura Coupling.

    • Reagents: Aryl Boronic Acid,

      
      , 
      
      
      
      , Dioxane/Water.
    • Mechanism:[5][6][7][8][9] The Iodine at C5 is selectively reactive compared to the Fluorines at C2/C4.

DownstreamWorkflow Step1 Step 1: Acylation (2,4-Difluoro-5-iodobenzoyl chloride + Amine) Intermediate Intermediate: N-Substituted-2,4-difluoro-5-iodobenzamide Step1->Intermediate  DCM, DIPEA, 0°C   Step2 Step 2: Suzuki Coupling (Pd-Catalyzed, Boronic Acid) Intermediate->Step2  Iodine Selective   Final Final Scaffold: Biaryl Kinase Inhibitor Step2->Final  C-C Bond Formation  

Caption: Sequential synthesis workflow. The iodine atom remains intact during acylation to serve as the coupling site in Step 2.

References

  • MDPI. (2024). Synthesis and Crystal Structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1775. Retrieved from [Link][5][6][10]

  • Google Patents. (2016). Preparation method of 2,4-dichloro-5-fluorobenzoyl chloride (CN107118096B).[5][9] Retrieved from

Sources

Application Notes and Protocols for 2,4-Difluoro-5-iodobenzoyl chloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the effective utilization of 2,4-Difluoro-5-iodobenzoyl chloride as a strategic intermediate in pharmaceutical synthesis. This document delves into the reactivity, applications, and detailed protocols for its use, emphasizing the rationale behind experimental choices to empower researchers in drug discovery and development.

Introduction: A Multifaceted Building Block in Medicinal Chemistry

2,4-Difluoro-5-iodobenzoyl chloride (CAS No: 1131640-48-6) is a highly functionalized aromatic acyl chloride that has emerged as a valuable building block in medicinal chemistry.[1] Its utility is derived from a unique combination of reactive sites: a reactive acyl chloride for amide bond formation, two electron-withdrawing fluorine atoms that can enhance biological activity and metabolic stability, and an iodine atom that serves as a versatile handle for carbon-carbon bond-forming cross-coupling reactions.[2][3]

The strategic placement of these functionalities allows for a modular and convergent approach to the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The fluorine atoms can modulate the pKa of adjacent functional groups and improve pharmacokinetic properties, while the iodo-substituent provides a site for late-stage diversification of the molecular scaffold.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1131640-48-6[1]
Molecular Formula C₇H₂ClF₂IO
Molecular Weight 306.44 g/mol
Appearance Off-white to light yellow solidSupplier Data

Core Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The 2,4-difluoro-5-iodophenyl moiety is a key pharmacophore in a number of potent and selective kinase inhibitors. This structural motif is particularly prevalent in inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[4][5][6][7][8] 2,4-Difluoro-5-iodobenzoyl chloride serves as a critical starting material for the introduction of this pharmacophore.

A primary application involves the synthesis of N-substituted-2,4-difluoro-5-iodobenzamides, which are themselves valuable intermediates for further elaboration. For instance, the synthesis of N-cyclopropyl-2,4-difluoro-5-iodobenzamide is a key step towards the synthesis of potent VEGFR-2 inhibitors like BMS-605541.[2][3]

Caption: Synthetic utility of 2,4-Difluoro-5-iodobenzoyl chloride.

Experimental Protocols: A Step-by-Step Guide

3.1. Safety Precautions

2,4-Difluoro-5-iodobenzoyl chloride is a corrosive and moisture-sensitive compound. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

3.2. Protocol 1: Synthesis of N-Cyclopropyl-2,4-difluoro-5-iodobenzamide

This protocol details the amidation of 2,4-Difluoro-5-iodobenzoyl chloride with cyclopropylamine. The acyl chloride is highly reactive, and the reaction proceeds readily under standard Schotten-Baumann conditions.[9] The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and render it non-nucleophilic.

Materials:

  • 2,4-Difluoro-5-iodobenzoyl chloride

  • Cyclopropylamine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-Difluoro-5-iodobenzoyl chloride (1.0 eq).

  • Dissolve the acyl chloride in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-cyclopropyl-2,4-difluoro-5-iodobenzamide.

Expected Characterization Data for N-Cyclopropyl-2,4-difluoro-5-iodobenzamide:

AnalysisExpected Results
¹H NMR (CDCl₃) δ ~8.2 (m, 1H), ~7.6 (m, 1H), ~6.5 (br s, 1H), ~2.9 (m, 1H), ~0.9 (m, 2H), ~0.6 (m, 2H) ppm
¹³C NMR (CDCl₃) δ ~162, ~159 (dd), ~156 (dd), ~125 (d), ~118 (dd), ~85 (d), ~23, ~7 ppm
MS (ESI) m/z [M+H]⁺ expected for C₁₀H₈F₂INO: 326.0

graph "Amidation_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
subgraph "cluster_0" {
    label = "Reaction Setup";
    bgcolor="#E8F0FE";
    A [label="Dissolve 2,4-Difluoro-5-\niodobenzoyl chloride in DCM"];
    B [label="Cool to 0°C"];
    C [label="Prepare solution of\nCyclopropylamine and Et3N"];
    A -> B;
}

subgraph "cluster_1" {
    label = "Reaction";
    bgcolor="#E6F4EA";
    D [label="Slowly add amine\nsolution to acyl chloride"];
    E [label="Warm to RT and stir"];
    F [label="Monitor by TLC/LC-MS"];
    D -> E -> F;
}

subgraph "cluster_2" {
    label = "Workup & Purification";
    bgcolor="#FEF7E0";
    G [label="Quench with NaHCO3"];
    H [label="Extract with DCM"];
    I [label="Wash, Dry, Concentrate"];
    J [label="Column Chromatography"];
    G -> H -> I -> J;
}

B -> D;
C -> D;
F -> G;
J -> K [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

}

Caption: Experimental workflow for the synthesis of N-cyclopropyl-2,4-difluoro-5-iodobenzamide.

3.3. Protocol 2: Suzuki-Miyaura Cross-Coupling of N-substituted-2,4-difluoro-5-iodobenzamide

The iodine atom on the benzamide intermediate provides a reactive handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a bi-aryl linkage.[4][10] This is a common strategy for accessing a wide range of kinase inhibitors. The reactivity order of halogens in Suzuki coupling is generally I > Br > Cl, making the selective coupling at the iodine position highly efficient.[11]

Materials:

  • N-substituted-2,4-difluoro-5-iodobenzamide (e.g., from Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a reaction vessel, add the N-substituted-2,4-difluoro-5-iodobenzamide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired bi-aryl product.

3.4. Protocol 3: Sonogashira Cross-Coupling of N-substituted-2,4-difluoro-5-iodobenzamide

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 5-position of the benzamide ring.[12][13] This reaction is catalyzed by a combination of palladium and copper salts and is tolerant of a wide range of functional groups.

Materials:

  • N-substituted-2,4-difluoro-5-iodobenzamide

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., THF, DMF, Toluene)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the N-substituted-2,4-difluoro-5-iodobenzamide (1.0 eq), palladium catalyst, and CuI.

  • Add the degassed solvent, followed by the terminal alkyne (1.2 eq) and the base (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the alkynyl-substituted benzamide.

Causality and Experimental Choices: A Deeper Dive

  • Choice of Base in Amidation: A non-nucleophilic organic base like triethylamine or DIPEA is preferred over inorganic bases to avoid competing reactions with the acyl chloride and to ensure good solubility in organic solvents.

  • Inert Atmosphere: While the amidation reaction itself is not particularly air-sensitive, using an inert atmosphere is good practice to prevent any moisture from hydrolyzing the highly reactive acyl chloride. For the palladium-catalyzed cross-coupling reactions, an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Choice for Cross-Coupling: The choice of solvent for Suzuki and Sonogashira reactions is critical. A mixture of an organic solvent (like dioxane or toluene) and water is often used for Suzuki couplings to dissolve both the organic substrates and the inorganic base. For Sonogashira couplings, aprotic polar solvents like THF or DMF are commonly used.

  • Catalyst Selection: The choice of palladium catalyst and ligands can significantly impact the efficiency of the cross-coupling reactions. For Suzuki couplings, catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) are often effective for challenging substrates. For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst is standard, although copper-free methods are also available.

Conclusion

2,4-Difluoro-5-iodobenzoyl chloride is a versatile and valuable intermediate for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its strategic combination of reactive sites allows for a modular and efficient approach to building molecular complexity. The protocols provided herein, grounded in established chemical principles, offer a reliable starting point for researchers to leverage the full potential of this important building block in their drug discovery endeavors. Careful attention to reaction conditions and safety precautions will ensure successful and reproducible results.

References

  • Borzilleri, R. M., Bhide, R. S., Barrish, J. C., D'Arienzo, C. J., Derbin, G. M., Fargnoli, J., ... & Lombardo, L. J. (2006). Discovery and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Journal of Medicinal Chemistry, 49(13), 3766–3769.
  • Yadav, V. K., & Sriram, M. (2005). A simple and efficient protocol for the synthesis of amides from carboxylic acids and amines using EDC/HOBt. Tetrahedron Letters, 46(43), 7439-7441.
  • Hassan, A. S., Ammar, Y. A., Ali, M. M., & Mohamed, S. A. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 Inhibitors: Design, Synthesis, and Biological Evaluation. Archiv der Pharmazie, 352(11-12), 1900089.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Din, M. M. G. (2022).
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & El-Din, M. M. G. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1321.
  • Eureka | Patsnap. (2021, November 9). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

  • Li, J., Dong, Z., Wang, X., Liu, Y., Zhang, Y., & Liu, Z. (2021). Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat. RSC Medicinal Chemistry, 12(9), 1546-1558.
  • El-Sayed, M. A. A., El-Bendary, E. R., & El-Kerdawy, A. M. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1149.
  • Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.
  • Baylor Synthesis and Drug-Lead Discovery Laboratory. (n.d.). Publications and Patents. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. Retrieved from [Link]

  • Borzilleri, R. M., et al. (2006). Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Journal of medicinal chemistry, 49(13), 3766–3769.
  • Chen, J., et al. (2024).
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  • Svete, J., et al. (2010). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules (Basel, Switzerland), 15(3), 1854–1866.
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  • Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

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Application Notes and Protocols for Friedel-Crafts Acylation with 2,4-Difluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,4-Difluoro-5-iodobenzoyl Chloride in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds with high therapeutic potential is paramount. Aryl ketones are a foundational structural motif present in a vast array of pharmacologically active compounds. The Friedel-Crafts acylation stands as a powerful and classic method for the formation of these crucial C-C bonds.[1] This guide focuses on a highly functionalized and synthetically versatile acylating agent: 2,4-Difluoro-5-iodobenzoyl chloride.

The unique substitution pattern of this reagent—two electron-withdrawing fluorine atoms and a synthetically versatile iodine atom—makes it an exceptionally valuable building block.[2] The fluorine substituents can enhance metabolic stability and binding affinity of a drug molecule, while the iodine atom serves as a handle for further molecular elaboration through cross-coupling reactions.[3] This document provides a comprehensive overview of the application of 2,4-Difluoro-5-iodobenzoyl chloride in Friedel-Crafts acylation reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers and drug development professionals.

Mechanistic Insights: Navigating the Electronic and Steric Landscape

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[5] This acylium ion is then attacked by the electron-rich aromatic substrate.

The substituents on the 2,4-Difluoro-5-iodobenzoyl chloride play a significant role in its reactivity:

  • Fluorine Atoms: As highly electronegative atoms, the two fluorine substituents exert a strong electron-withdrawing inductive effect (-I), which deactivates the acyl chloride towards electrophilic attack. This may necessitate more forcing reaction conditions or a more potent Lewis acid catalyst compared to simpler benzoyl chlorides.

  • Iodine Atom: The large atomic radius of iodine introduces considerable steric hindrance around the carbonyl group. This can influence the regioselectivity of the acylation, particularly with substituted aromatic substrates. While iodine is the least electronegative of the halogens, it also contributes to the overall deactivation of the aromatic ring of the acyl chloride through its inductive effect.[2] However, its true synthetic power lies in its ability to participate in a wide range of subsequent cross-coupling reactions, making it a strategic element in multi-step syntheses.[3]

Due to the deactivating nature of the acyl group, the resulting ketone product is less reactive than the starting aromatic substrate, which conveniently prevents polyacylation reactions.[4]

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride 2,4-Difluoro-5-iodobenzoyl chloride Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion Resonance-Stabilized Acylium Ion Acylium_Ion_Complex->Acylium_Ion AlCl4- [AlCl₄]⁻ Acylium_Ion_Complex->AlCl4- Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion->Sigma_Complex + Arene Aromatic_Substrate Electron-Rich Arene (e.g., Anisole) Aromatic_Substrate->Sigma_Complex Product_Complex Ketone-Lewis Acid Complex Sigma_Complex->Product_Complex - H⁺ (to [AlCl₄]⁻) Final_Product Aryl Ketone Product Product_Complex->Final_Product Aqueous Workup

Figure 1: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

The following protocols are generalized for the Friedel-Crafts acylation of common electron-rich aromatic substrates with 2,4-Difluoro-5-iodobenzoyl chloride. Optimization may be required based on the specific substrate and desired scale.

Protocol 1: Acylation of Anisole

This protocol describes the acylation of anisole, a highly activated aromatic ether, which is expected to yield predominantly the para-substituted product due to steric hindrance from the methoxy group and the bulky acylating agent.

Materials:

  • 2,4-Difluoro-5-iodobenzoyl chloride (1.0 eq)

  • Anisole (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Add anhydrous aluminum chloride (1.2 eq) to the flask, followed by anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 2,4-Difluoro-5-iodobenzoyl chloride (1.0 eq) in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Substrate Addition: After the complete addition of the acyl chloride, add a solution of anisole (1.1 eq) in anhydrous DCM to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6] This will quench the reaction and decompose the aluminum chloride-ketone complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (2,4-difluoro-5-iodophenyl)(4-methoxyphenyl)methanone.

Experimental_Workflow start Start setup Reaction Setup: - Dry glassware under inert atmosphere - Add AlCl₃ and anhydrous DCM start->setup cool_0C Cool to 0 °C (Ice Bath) setup->cool_0C add_acyl_chloride Dropwise addition of 2,4-Difluoro-5-iodobenzoyl chloride in DCM (0-5 °C) cool_0C->add_acyl_chloride add_substrate Dropwise addition of Anisole in DCM (0-5 °C) add_acyl_chloride->add_substrate react_0C Stir at 0 °C for 1h add_substrate->react_0C react_rt Warm to RT, stir for 2-4h (Monitor by TLC) react_0C->react_rt quench Quench: Pour into ice/conc. HCl react_rt->quench extract Extraction: - Separate layers - Extract aqueous phase with DCM quench->extract wash Washing: - H₂O - Sat. NaHCO₃ - Brine extract->wash dry Drying and Concentration: - Dry over MgSO₄ - Filter - Rotary Evaporation wash->dry purify Purification: - Column Chromatography or - Recrystallization dry->purify end Final Product purify->end

Figure 2: Detailed experimental workflow for Friedel-Crafts acylation.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected major products for the Friedel-Crafts acylation of various aromatic substrates with 2,4-Difluoro-5-iodobenzoyl chloride.

Aromatic SubstrateStoichiometry (Substrate:Acyl Chloride:AlCl₃)Temperature (°C)Reaction Time (h)Expected Major Product
Anisole1.1 : 1.0 : 1.20 to RT3-5(2,4-Difluoro-5-iodophenyl)(4-methoxyphenyl)methanone
Toluene1.1 : 1.0 : 1.20 to RT4-6(2,4-Difluoro-5-iodophenyl)(p-tolyl)methanone
Benzene(Used as solvent)0 to RT6-8(2,4-Difluoro-5-iodophenyl)(phenyl)methanone
m-Xylene1.1 : 1.0 : 1.20 to RT3-5(2,4-Difluoro-5-iodophenyl)(2,4-dimethylphenyl)methanone

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.[7] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Anhydrous solvents and reagents are critical.

  • Catalyst Choice: While AlCl₃ is a common and potent catalyst, for more sensitive substrates, milder Lewis acids such as FeCl₃ or ZnCl₂ may be employed to minimize side reactions.[8]

  • Regioselectivity: For substituted aromatic substrates, a mixture of ortho and para isomers is possible. The bulky nature of the 2,4-Difluoro-5-iodobenzoyl group generally favors para substitution.[9] Isomers can typically be separated by column chromatography.

  • Work-up Emulsions: The quenching step can sometimes lead to the formation of emulsions. Slow and careful pouring of the reaction mixture into the ice/acid mixture with vigorous stirring can help mitigate this. If an emulsion forms, adding more organic solvent or a saturated brine solution can help break it.

  • Safety Precautions: 2,4-Difluoro-5-iodobenzoyl chloride is a corrosive and moisture-sensitive compound. Aluminum chloride reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The Friedel-Crafts acylation using 2,4-Difluoro-5-iodobenzoyl chloride is a robust and valuable transformation for the synthesis of highly functionalized aryl ketones. These products serve as versatile intermediates in drug discovery, leveraging the beneficial properties of fluorine and the synthetic utility of iodine. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors.

References

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  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Study.com. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • NOPR. (n.d.). Iodine in organic synthesis. Retrieved from [Link]

  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Frontiers. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • Spectroscopy. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • PMC. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017, February 16). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

Sources

Application Note: High-Fidelity Sonogashira Coupling of 5-Iodo-2,4-difluorobenzoyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-difluorobenzoyl moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in MEK inhibitors (e.g., Trametinib analogues) and antibacterial agents. Functionalization at the 5-position via Sonogashira cross-coupling allows for the introduction of rigidity and metabolic stability.

However, this scaffold presents a unique synthetic paradox: the same electron-withdrawing fluorine atoms that facilitate rapid oxidative addition of the palladium catalyst also activate the ring towards unwanted Nucleophilic Aromatic Substitution (


). This guide outlines a precision protocol to maximize cross-coupling efficiency while suppressing defluorination side reactions.

Mechanistic Analysis & Scaffold Reactivity

Electronic Landscape

The 5-iodo-2,4-difluorobenzoyl system is highly electron-deficient.

  • Pro: The C-I bond is activated. Oxidative addition of Pd(0) is significantly faster than in electron-neutral systems (e.g., iodobenzene).

  • Con: The C-F bonds at positions 2 and 4 are activated by the carbonyl group (ortho/para directors). The 4-fluoro position is particularly vulnerable to attack by nucleophilic bases or solvents via

    
    .
    
The Catalytic Cycle

The reaction proceeds through a dual catalytic cycle involving Palladium (Pd) and Copper (Cu).[1][2][3][4]

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Ar-I (5-iodo-2,4-difluoro...) PdII_Ar Pd(II)(Ar)(I)L2 Intermediate A OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet PdII_Alk Pd(II)(Ar)(Alk)L2 Intermediate B TransMet->PdII_Alk Iso Cis/Trans Isomerization PdII_Alk->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 - Product CuI CuI Co-Catalyst Cu_Alk Cu-Acetylide (Nucleophile) CuI->Cu_Alk + Alkyne + Base Cu_Alk->TransMet Transfer Alkyne

Figure 1: The dual catalytic cycle. Note that for this specific scaffold, Oxidative Addition is rapid, shifting the turnover-limiting step to Transmetallation.

Optimization Strategy: The "Soft Base" Imperative

The choice of base is the single most critical quality attribute (CQA) for this reaction. Hard bases (hydroxides, alkoxides, carbonates in hot polar solvents) will trigger


 at the 4-fluoro position.
Table 1: Reaction Parameter Screening Matrix[5]
ParameterRecommendedAvoidRationale
Catalyst

(2-5 mol%)

(without ligands)
Bis(triphenylphosphine) is robust and air-stable.
Co-Catalyst CuI (5-10 mol%)None (unless Cu-free variant)CuI accelerates the reaction at lower temperatures, preserving the fluorines.
Base Triethylamine (TEA) or DIPEA

,

,

(hot)
Amine bases are "soft" enough to deprotonate the alkyne-Cu complex but too weak to displace the fluorine.
Solvent THF or TolueneDMF, DMSO, NMPPolar aprotic solvents (DMF/DMSO) dramatically accelerate

side reactions.
Temp Ambient to 40°C> 60°CHeat promotes competing pathways.

Detailed Experimental Protocol

Objective: Synthesis of 5-(phenylethynyl)-2,4-difluorobenzamide (Exemplar).

Reagents & Materials
  • Substrate: 5-iodo-2,4-difluorobenzamide (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)[5]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.03 equiv)
    
  • Co-Catalyst: Copper(I) Iodide (CuI) (0.05 equiv)

  • Base: Triethylamine (TEA) (3.0 equiv) - Must be dry/distilled.

  • Solvent: Anhydrous Tetrahydrofuran (THF) - Degassed.

Step-by-Step Methodology
  • Degassing (Critical):

    • Solvent oxygen content is the primary cause of homocoupling (Glaser coupling).

    • Sparge anhydrous THF with Argon or Nitrogen for at least 15 minutes prior to use.

  • Reaction Assembly:

    • In a flame-dried Schlenk flask or round-bottom flask equipped with a septum, charge the Substrate (1.0 mmol),

      
        (21 mg, 0.03 mmol), and CuI  (9.5 mg, 0.05 mmol).
      
    • Note: Solids are added first.

  • Solvent & Base Addition:

    • Evacuate and backfill with Argon (3 cycles).

    • Inject degassed THF (5 mL, 0.2 M concentration).

    • Inject Triethylamine (0.42 mL, 3.0 mmol). The solution may turn slightly yellow/brown.

  • Alkyne Addition:

    • Add Phenylacetylene (1.2 mmol) dropwise via syringe over 5 minutes.

    • Why dropwise? High local concentration of alkyne + CuI + O2 (trace) favors Glaser homocoupling. Slow addition mitigates this.

  • Incubation:

    • Stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check by TLC or LC-MS.

    • Endpoint: Disappearance of the aryl iodide. If conversion is <50% after 4 hours, warm gently to 40°C. Do not exceed 50°C.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Specific Step: Wash with 5% aqueous

      
       or EDTA solution if residual copper (blue/green tint) persists in the organic layer.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The product will likely fluoresce under UV (254 nm) due to the extended conjugation.

Troubleshooting & Critical Pathways

The primary failure mode for this specific scaffold is not lack of reactivity, but loss of chemoselectivity .

CompetingPathways Substrate 5-Iodo-2,4-difluorobenzoyl Conditions Reaction Conditions Substrate->Conditions Path_A Path A: Sonogashira (Desired) Conditions->Path_A Mild Base (TEA) Non-polar solv. Inert Atm. Path_B Path B: SNAr (Side Reaction) Conditions->Path_B Strong Base (OH-) Polar Solv. (DMF) High Temp Path_C Path C: Glaser Coupling (Impurity) Conditions->Path_C Oxygen present Excess CuI Prod_A Target Alkyne Path_A->Prod_A Prod_B 4-Amino/Alkoxy byproduct Path_B->Prod_B Prod_C Diyne (Alkyne Dimer) Path_C->Prod_C

Figure 2: Competing reaction pathways.[5] Path B is the specific risk for 2,4-difluoro scaffolds.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Starting Material Consumed, New Spot is Polar

occurred (Fluorine displacement).
Switch solvent from DMF to THF or Toluene. Lower temperature. Ensure base is non-nucleophilic (use DIPEA instead of TEA if necessary).
Starting Material Persists Catalyst deactivation or poor cycle turnover.Increase CuI to 10 mol%. Ensure strictly anaerobic conditions (Pd(0) oxidation).
Major "Dimer" Spot Glaser Coupling (Alkyne-Alkyne).Oxygen leak. Re-degas solvents. Add alkyne slower (syringe pump). Reduce CuI loading.
Black Precipitate "Palladium Black" formation.Catalyst decomposition.[6] Add excess ligand (

) to stabilize Pd species.

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Sandford, G. (2003). Perfluoroarenes in catalysis. Journal of Fluorine Chemistry, 119(1), 83-89. (Discusses reactivity of polyfluoroarenes).

  • Rohde, J. M., et al. (2014). Discovery and Optimization of Trametinib (GSK1120212). Journal of Medicinal Chemistry, 57(14), 5835-5835. (Context for 2,4-difluoro-5-iodo scaffolds in drug discovery).

  • Loudon, G. M. (2002). Nucleophilic Aromatic Substitution. In Organic Chemistry (4th Ed). (Mechanistic basis for SNAr competition).

Sources

Synthesis of quinolone antibiotics using 2,4-Difluoro-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of C-6 Functionalized Quinolone Scaffolds via 2,4-Difluoro-5-iodobenzoyl Chloride

Executive Summary & Strategic Rationale

The synthesis of fluoroquinolone antibiotics and related pharmacophores (e.g., HIV integrase inhibitors like Elvitegravir) relies heavily on the regioselective construction of the dihydroquinoline-3-carboxylic acid core. While traditional syntheses utilize 2,4-dichloro-5-fluorobenzoyl chloride to install the C-6 fluorine atom (essential for DNA gyrase binding in first-gen quinolones), the demand for C-6 functionalized derivatives has elevated the importance of 2,4-difluoro-5-iodobenzoyl chloride .

This starting material offers a unique "orthogonal reactivity" profile:

  • 2-Fluoro Position: Highly activated for nucleophilic displacement by primary amines (cyclization).

  • 4-Fluoro Position: Becomes the C-7 position, available for SNAr displacement by secondary amines (e.g., piperazine, pyrrolidine) to modulate solubility and pharmacokinetics.

  • 5-Iodo Position: Becomes the C-6 position, serving as a distinct handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce bulky lipophilic groups, a strategy critical for next-generation antibiotics and antivirals.

This guide details a robust, scalable protocol for converting 2,4-difluoro-5-iodobenzoyl chloride into a 6-iodo-7-fluoroquinolone scaffold, ready for late-stage diversification.

Chemical Pathway & Mechanism

The synthesis follows the Grohe-Heitzer methodology, favored for its high yields and suppression of side reactions compared to the Gould-Jacobs route.

Mechanism Overview:

  • Acylation: The acid chloride acylates a magnesium enolate (derived from ethyl hydrogen malonate or diethyl malonate) to form a

    
    -keto ester.
    
  • Enamine Formation: Condensation with a synthetic equivalent of formamide (e.g., triethyl orthoformate/acetic anhydride or DMF-DMA) generates an ethoxymethylene intermediate.

  • Cyclization: Addition of a primary amine displaces the ethoxy group, followed by an intramolecular SNAr reaction displacing the 2-fluorine to close the ring.

Visual Workflow (Graphviz)

QuinoloneSynthesis cluster_coupling Late-Stage Diversification SM 2,4-Difluoro-5-iodobenzoyl Chloride BetaKeto Beta-Keto Ester Intermediate SM->BetaKeto Acylation (MgCl2/TEA or Mg(OEt)2) MgEnolate Magnesium Ethyl Malonate MgEnolate->BetaKeto Enamine Enaminone Intermediate BetaKeto->Enamine HC(OEt)3 Ac2O Cyclization Cyclization (SnAr at 2-F) Enamine->Cyclization Addition of R-NH2 Amine Primary Amine (R-NH2) Amine->Cyclization Product 6-Iodo-7-fluoro- quinolone Core Cyclization->Product -HF (Intramolecular) Coupling C-6 Functionalized Drug Candidate Product->Coupling Pd-Cat (Suzuki/Sonogashira)

Figure 1: Reaction cascade from benzoyl chloride to functionalized quinolone core.

Detailed Experimental Protocols

Protocol A: Preparation of the -Keto Ester (Magnesium Enolate Method)

Using magnesium chloride and potassium ethyl malonate is preferred over magnesium ethoxide for cleaner impurity profiles.

Reagents:

  • 2,4-Difluoro-5-iodobenzoyl chloride (1.0 eq)

  • Potassium ethyl malonate (1.3 eq)

  • Magnesium chloride (anhydrous, 1.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Step-by-Step:

  • Enolate Formation: In a dry reactor under N2, suspend Potassium ethyl malonate (1.3 eq) and MgCl2 (1.5 eq) in MeCN (10 V). Cool to 0°C.

  • Base Addition: Add TEA (3.0 eq) dropwise, maintaining temperature < 5°C. The mixture will thicken as the magnesium enolate forms. Stir vigorously at 20°C for 2 hours.

  • Acylation: Cool the slurry to 0°C. Add a solution of 2,4-Difluoro-5-iodobenzoyl chloride (1.0 eq) in MeCN (2 V) dropwise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by HPLC (disappearance of acid chloride).

  • Decarboxylation/Workup: Cool to 0°C. Slowly add 2N HCl (aqueous) until pH ~2. This quenches the reaction and decarboxylates the intermediate to the

    
    -keto ester.
    
  • Extraction: Separate phases. Extract aqueous layer with EtOAc.[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Validation: The product, Ethyl 3-(2,4-difluoro-5-iodophenyl)-3-oxopropanoate, is usually an oil or low-melting solid. Use directly in the next step.

Protocol B: Cyclization to the Quinolone Core

The "One-Pot" Enamine formation and Cyclization.

Reagents:

  • 
    -Keto ester (from Protocol A)
    
  • Triethyl orthoformate (TEOF) (1.5 eq)

  • Acetic anhydride (Ac2O) (2.0 eq)

  • Primary Amine (e.g., Cyclopropylamine or (S)-2-aminobutanol) (1.1 eq)

  • Base: Potassium Carbonate (K2CO3) or DBU (1.2 eq)

  • Solvent: Toluene (for azeotropic removal) or DMF.[3]

Step-by-Step:

  • Enamine Formation: Dissolve the

    
    -keto ester in Toluene (10 V). Add TEOF and Ac2O. Reflux (110°C) for 2–4 hours, removing the byproduct (ethyl acetate/ethanol) via a Dean-Stark trap or distillation.
    
    • Checkpoint: HPLC should show conversion to the ethoxymethylene intermediate.

  • Amine Addition: Cool the mixture to room temperature. Add the Primary Amine (1.1 eq) dissolved in Toluene/DMF. Stir for 1 hour.

    • Observation: This forms the enaminone intermediate (amino-acrylate).

  • Cyclization (SnAr): Add K2CO3 (1.2 eq). Heat the mixture to 80–100°C for 4–6 hours.

    • Mechanism:[1][4][5][6] The amine nitrogen attacks the C-2 position of the benzene ring, displacing the fluorine atom.

  • Isolation: Cool to room temperature. Add water. The product often precipitates. Filter the solid. If oil forms, extract with DCM, wash with water, and recrystallize from EtOH/Water.

Critical Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture (Step A) < 0.05% H2OWater hydrolyzes the acid chloride and destroys the Mg-enolate, drastically reducing yield.
Temperature (Step A) < 5°C during additionHigher temps promote O-acylation vs. C-acylation, leading to side products.
Stoichiometry (Step B) Amine: 1.05–1.1 eqExcess amine can displace the 4-F (C-7 position) prematurely before cyclization.
Cyclization Temp 80–100°CToo low: Incomplete cyclization. Too high: Degradation of the iodine moiety (deiodination).

Application: Late-Stage Functionalization

The resulting Ethyl 1-alkyl-6-iodo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a versatile intermediate.

  • C-7 Modification: The 7-Fluoro atom is labile. React with secondary amines (piperazine, morpholine) in DMSO at 80°C to install the solubilizing tail.

  • C-6 Modification: The 6-Iodo atom allows for Palladium-catalyzed coupling.

    • Example:Suzuki Coupling with phenylboronic acids (for Elvitegravir-type scaffolds).

    • Protocol: Pd(PPh3)4 (5 mol%), Arylboronic acid (1.2 eq), Na2CO3, Dioxane/H2O, 90°C.

References

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592.

  • Sato, Y., et al. (2009). Process for preparation of 4-oxoquinoline derivatives.[7][8][9] (Patent regarding Elvitegravir intermediates using halo-benzoyl chlorides). US Patent Application 2009/0143427.

  • BLD Pharm. (2023). Product Analysis: 2,4-Difluoro-5-iodobenzoyl chloride (CAS 1131640-48-6).[10][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with 2,4-Difluoro-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing amide coupling reactions involving 2,4-Difluoro-5-iodobenzoyl chloride. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you to overcome common experimental hurdles and achieve optimal yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered when working with 2,4-Difluoro-5-iodobenzoyl chloride.

Q1: My amide coupling reaction with 2,4-Difluoro-5-iodobenzoyl chloride is giving a low yield. What are the most likely causes?

A1: Low yields in this specific amide coupling can often be attributed to a few key factors:

  • Reduced Nucleophilicity of the Amine: If you are using an electron-deficient amine, its lone pair of electrons is less available to attack the electrophilic carbonyl carbon of the acyl chloride.[1][2]

  • Steric Hindrance: Bulky substituents on either the amine or near the acyl chloride can physically block the reaction from occurring efficiently.[3][4]

  • Hydrolysis of the Acyl Chloride: 2,4-Difluoro-5-iodobenzoyl chloride is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid, rendering it unreactive towards the amine.[5][6] It is crucial to use anhydrous solvents and maintain an inert atmosphere.

  • Inadequate Base: A suitable base is required to neutralize the HCl generated during the reaction.[7][8] If the base is too weak or not present in a sufficient amount, the reaction equilibrium may not favor product formation.

Q2: What is the optimal type of base to use for this reaction, and in what quantity?

A2: The choice of base is critical. Both organic and inorganic bases can be effective.[]

  • Organic Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[10] They act as acid scavengers without competing as nucleophiles. Typically, 1.1 to 1.5 equivalents of the base are sufficient.[11]

  • Inorganic Bases: For some reactions, inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can lead to cleaner reactions and easier work-up.[]

  • Pyridine: Pyridine can also be used as both a base and a solvent.[10]

The optimal choice will depend on the specific amine substrate and reaction conditions. It is often beneficial to run small-scale screening experiments to identify the best base for your system.

Q3: I am observing multiple spots on my TLC plate, making purification difficult. What are the likely side products?

A3: The formation of multiple products is a common challenge. Potential side products include:

  • 2,4-Difluoro-5-iodobenzoic acid: This results from the hydrolysis of the starting acyl chloride.[12]

  • Symmetrical Anhydride: The acyl chloride can react with the carboxylate formed from hydrolysis to generate an anhydride, which may or may not react with the amine.

  • N-acylurea: If you are using a carbodiimide coupling agent (which is not the primary method with an acyl chloride but could be part of a related workflow), the activated intermediate can rearrange to a stable N-acylurea.[1]

To minimize these, ensure strictly anhydrous conditions and consider adding the acyl chloride slowly to the solution of the amine and base at a reduced temperature (e.g., 0 °C) to control the reaction rate.[][11]

In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex issues you may encounter.

Issue 1: The reaction is sluggish or fails to proceed to completion, even with an excess of the amine.

This is a frequent problem, particularly when dealing with electron-deficient or sterically hindered amines.[4][13] The electron-withdrawing fluorine atoms on the benzoyl chloride increase the electrophilicity of the carbonyl carbon, but this can be offset by a poorly nucleophilic amine.

Causality Analysis:

The rate of an amide coupling reaction is dependent on both the electrophilicity of the acyl chloride and the nucleophilicity of the amine. While the fluoro and iodo substituents on the benzoyl chloride enhance its reactivity, a weakly nucleophilic amine will struggle to initiate the nucleophilic attack on the carbonyl carbon.[1] Steric bulk around the nitrogen atom of the amine or the ortho positions of the benzoyl chloride can create a significant energy barrier for the formation of the tetrahedral intermediate.[14]

Troubleshooting Workflow:

G start Low or No Conversion reagent_check Verify Reagent Purity and Anhydrous Conditions start->reagent_check temp_increase Increase Reaction Temperature reagent_check->temp_increase Reagents OK catalyst Add a Nucleophilic Catalyst (e.g., DMAP) temp_increase->catalyst Still low conversion success Reaction Successful temp_increase->success Conversion improves base_optimization Optimize Base Selection (e.g., switch to a stronger, non-nucleophilic base) catalyst->base_optimization Still low conversion catalyst->success Conversion improves solvent_change Change to a More Polar Aprotic Solvent (e.g., DMF, NMP) base_optimization->solvent_change Still low conversion base_optimization->success Conversion improves solvent_change->success Conversion improves failure Consider Alternative Coupling Strategy solvent_change->failure No improvement

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Protocols & Explanations:
  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier.[14] You can try running the reaction at room temperature for a longer period (8-16 hours) or gently heating it to reflux, while carefully monitoring for decomposition.[7]

  • Incorporate a Catalyst: For sterically hindered or less reactive amines, adding a catalytic amount (0.1 equivalents) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[][14] DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate.

  • Solvent Optimization: If solubility is an issue, or if the reaction remains slow, switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be beneficial.[1] These solvents can help to solvate the transition state and increase the reaction rate.

Issue 2: The desired amide product is difficult to purify from the reaction mixture.

Purification challenges often arise from the presence of unreacted starting materials and side products with similar polarities to the desired amide.[15]

Purification Strategy Table:
Impurity Physical/Chemical Properties Recommended Purification Technique Rationale
2,4-Difluoro-5-iodobenzoic acidAcidicAqueous basic wash (e.g., saturated NaHCO₃ solution)The acidic impurity will be deprotonated to form a water-soluble salt, which will be extracted into the aqueous layer.[16]
Unreacted AmineBasicAqueous acidic wash (e.g., 1 M HCl)The basic amine will be protonated to form a water-soluble salt, which will be extracted into the aqueous layer.[16]
Non-polar byproductsLow polarityFlash column chromatography on silica gelThe difference in polarity between the desired amide and non-polar impurities allows for separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.[10][16]
Polar byproductsHigh polarityRecrystallization or reversed-phase chromatographyIf the desired product is less polar than the impurities, recrystallization can be an effective method.[17] For very polar compounds, reversed-phase chromatography may be necessary.[15]
Step-by-Step General Work-up and Purification Protocol:
  • Quench the Reaction: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature and quench with water.[7]

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[16]

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl to remove any unreacted amine and basic impurities.[16]

    • Follow with a wash using saturated aqueous NaHCO₃ solution to remove any unreacted 2,4-Difluoro-5-iodobenzoic acid.[16]

    • Finally, wash with brine (saturated NaCl solution) to remove any remaining water.[16]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[16]

  • Purification: Purify the crude product using the appropriate technique as outlined in the table above, most commonly flash column chromatography.[10]

Issue 3: Monitoring the reaction progress is challenging.

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.

Reaction Monitoring Techniques:

G reaction Amide Coupling Reaction tlc Thin Layer Chromatography (TLC) reaction->tlc Quick, qualitative lcms Liquid Chromatography-Mass Spectrometry (LC-MS) reaction->lcms Quantitative, identifies masses nmr Nuclear Magnetic Resonance (NMR) Spectroscopy reaction->nmr Structural information

Caption: Common techniques for monitoring amide coupling reactions.

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product spot.[5] Co-spotting the reaction mixture with the starting materials is essential for accurate interpretation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more quantitative information and confirms the mass of the product being formed, which is particularly useful for complex reaction mixtures.[10][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed analysis, a small aliquot of the reaction mixture can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent for ¹H NMR analysis.[19] This allows for the direct observation of signals corresponding to the starting materials and the product.

References

  • Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? (2014, August 22). ResearchGate. Retrieved from [Link]

  • Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6). (n.d.). ResearchGate. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Retrieved from [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. (n.d.). Nature Communications. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (n.d.). University of Huddersfield Research Portal. Retrieved from [Link]

  • Process for preparing amides by reaction in presence of molecular sieve. (n.d.). Google Patents.
  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE. Retrieved from [Link]

  • Amine to Amide (Coupling) - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Tetrahedron Letters. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. Retrieved from [Link]

  • Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (n.d.). Google Patents.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). University of Southern Denmark. Retrieved from [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025, October 17). American Journal of Applied Science and Technology. Retrieved from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). Chemistry – A European Journal. Retrieved from [Link]

  • Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. Retrieved from [Link]

  • HYDROLYSIS REACTIONS. (2018, February 19). [Slide presentation]. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Reactions Using 2,4-Difluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2,4-Difluoro-5-iodobenzoyl chloride and related impurities from your reaction mixtures. My aim is to equip you with both the theoretical understanding and practical protocols to ensure the purity of your target compounds.

Introduction: The Challenge of Purification

2,4-Difluoro-5-iodobenzoyl chloride is a valuable reagent in organic synthesis, particularly in the preparation of novel pharmaceutical candidates and fine chemicals.[1][] Its high reactivity, a consequence of the electron-withdrawing fluoro groups and the labile acyl chloride, makes it an excellent electrophile for reactions with nucleophiles like amines and alcohols.[1][3] However, this same reactivity presents a significant challenge during reaction workup. Any unreacted starting material will readily hydrolyze upon exposure to moisture, forming the corresponding 2,4-Difluoro-5-iodobenzoic acid.[4][5][6] This byproduct often shares similar solubility characteristics with the desired product, complicating purification.

This guide will walk you through the common issues encountered and provide robust, validated methods for isolating your product with high purity.

Troubleshooting and FAQs

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My TLC plate shows a persistent spot near the baseline that I suspect is the hydrolyzed acid chloride. How can I effectively remove 2,4-Difluoro-5-iodobenzoic acid from my organic product?

Answer: This is a very common issue. The formation of 2,4-Difluoro-5-iodobenzoic acid during aqueous workup is almost inevitable if there is any unreacted acid chloride.[4][5] The key to removing this acidic impurity is to convert it into its water-soluble salt form through a basic wash.

Causality: Carboxylic acids are acidic and will react with a base to form a salt (carboxylate). This salt is ionic and therefore significantly more soluble in an aqueous layer than in a nonpolar organic solvent.[4]

Recommended Protocol: Aqueous Basic Wash
  • Initial Quench: After your reaction is complete, carefully quench the reaction mixture by adding it to ice-cold water. This will hydrolyze any remaining 2,4-Difluoro-5-iodobenzoyl chloride to 2,4-Difluoro-5-iodobenzoic acid.[4]

  • Extraction: Extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic layer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7]

    • Pro-Tip: Add the basic solution slowly and vent the separatory funnel frequently, as the neutralization reaction will produce carbon dioxide gas, leading to pressure buildup.[7]

  • Phase Separation: Allow the layers to separate. The deprotonated 2,4-Difluoro-5-iodobenzoate salt will partition into the aqueous layer.

  • Repeat: Repeat the basic wash one or two more times to ensure complete removal of the acidic impurity.

  • Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water and any remaining inorganic impurities.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product, now free of the carboxylic acid impurity.

Question 2: I've performed a basic wash, but I'm still struggling to remove all the impurities. Are there alternative methods for a more efficient cleanup, especially for a large library of compounds?

Answer: Yes, for high-throughput synthesis or when standard liquid-liquid extraction is insufficient, scavenger resins are an excellent and highly efficient alternative.[8] These are solid-supported reagents that react with and "scavenge" specific types of molecules from a solution.[8][9]

Causality: Scavenger resins are functionalized polymers. For removing acid chlorides, a resin with a nucleophilic functional group, such as an amine, is used.[8][9] The resin reacts with the excess acid chloride, covalently bonding it to the solid support. The resin, along with the bound impurity, can then be easily removed by simple filtration.

Workflow for Scavenger Resin Purification

Caption: Workflow for purification using a scavenger resin.

Recommended Protocol: Scavenging with an Amine-Functionalized Resin
  • Resin Selection: Choose a polymer-bound amine scavenger, such as tris(2-aminoethyl)amine resin (PS-TAEA) or a simpler polyamine-based resin.[9]

  • Stoichiometry: Add the scavenger resin (typically 2-3 equivalents relative to the excess acid chloride) to the crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane, THF).

  • Reaction: Stir the suspension at room temperature for a few hours or overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Filtration: Filter the mixture, washing the resin thoroughly with the reaction solvent.

  • Isolation: The combined filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate the final compound.

Method Advantages Disadvantages Best For
Aqueous Basic Wash Inexpensive, simple equipment.Can form emulsions, may not be suitable for water-sensitive products.Routine, small to medium-scale synthesis.
Scavenger Resins High efficiency, simple filtration workup, suitable for automation.[8]More expensive than basic washes.High-throughput synthesis, parallel chemistry, difficult separations.
Question 3: My product is also a bit polar, and I'm losing some of it during the aqueous workup. How can I optimize my purification to maximize yield?

Answer: When your desired product has some polarity, it's possible for it to partition into the aqueous layer, especially during multiple washes, leading to a lower yield. In this case, flash column chromatography is the preferred method of purification.

Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the solvent system).[10] By carefully selecting the solvent system, you can achieve a good separation between your slightly polar product, the nonpolar unreacted starting materials, and the very polar hydrolyzed acid.

Recommended Protocol: Flash Column Chromatography
  • Workup: Perform a gentle aqueous workup as described in Question 1, but perhaps with fewer washes to minimize product loss. The primary goal is to remove the bulk of the water-soluble impurities.

  • Stationary Phase: Use silica gel as the stationary phase for most applications.[10]

  • Mobile Phase Selection: The key to a good separation is choosing the right solvent system (mobile phase).

    • Start with a nonpolar solvent system and gradually increase the polarity. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.[10]

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of ~0.3 for your product.

  • Column Packing and Loading: Pack the column with silica gel in the nonpolar solvent. Load your crude product onto the column.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Pro-Tip: If your product is basic (e.g., contains an amine), adding a small amount of triethylamine (~0.1-1%) to the mobile phase can improve peak shape and reduce tailing on the silica gel column.[10] Conversely, if your product is acidic, a small amount of acetic or formic acid can be beneficial.[10]

Decision-Making Flowchart for Purification Strategy

To help you choose the best purification method, here is a simple decision-making flowchart:

Purification_Decision Start Reaction Complete Check_Scale What is the reaction scale? Start->Check_Scale Check_Product_Polarity Is the product significantly polar? Check_Scale->Check_Product_Polarity Small/Medium Scale Check_Automation Is this for high-throughput or parallel synthesis? Check_Scale->Check_Automation Large Scale Aqueous_Wash Perform Aqueous Basic Wash Check_Product_Polarity->Aqueous_Wash No Chromatography Use Flash Column Chromatography Check_Product_Polarity->Chromatography Yes Check_Automation->Check_Product_Polarity No Scavenger_Resin Use Scavenger Resin Check_Automation->Scavenger_Resin Yes

Caption: Decision-making flowchart for purification strategy.

Summary of Key Physical Properties

Understanding the properties of your starting material and its main byproduct is crucial for designing an effective purification strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Solubility
2,4-Difluoro-5-iodobenzoyl chlorideC₇H₂ClF₂IO302.44N/AReacts with water
2,4-Difluoro-5-iodobenzoic acidC₇H₃F₂IO₂284.00[11]151-152Insoluble in water[12]

This guide provides a comprehensive overview of the common challenges and solutions for purifying products synthesized using 2,4-Difluoro-5-iodobenzoyl chloride. By understanding the chemical principles behind each method, you can select and optimize the most appropriate purification strategy for your specific needs, ensuring the high purity of your valuable compounds.

References
  • Sandhya, K. and Ravindranath, B. (2012) Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • Sopachem. Metal Scavenger Guide. [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Rapp Polymere. Scavenger resins. [Link]

  • University of York. Theory of Aqueous Workup. [Link]

  • CompTox Chemicals Dashboard. 2,4-Difluorobenzoyl chloride. [Link]

  • Reddit. Looking for some advice for purification of diamide. [Link]

  • University of California, Los Angeles. Remove Sticky Reagents. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Chemguide. the preparation of amides. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride). [Link]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives. [Link]

  • MDPI. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

  • ChemBK. 2-fluoro-5-iodo-benzoic acid, 2-fluoro-5-iodobenzoic acid Request for Quotation. [Link]

  • Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. [Link]

  • Physics & Maths Tutor. Notes - 33 Carboxylic Acids and Derivatives. [Link]

  • PMC. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]

  • Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • University of Rochester. About Workup. [Link]

  • ResearchGate. Preparation of the 2,4-difluoro derivatives 3a and 3b. [Link]

  • Lianhe Aigen Pharma Co., Ltd. 2,4-difluoro-5-iodobenzoic acid. [Link]

Sources

Technical Support Center: Purification of 2,4-Difluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DFIBC-05 Topic: Purification & Handling of 2,4-Difluoro-5-iodobenzoyl Chloride Derivatives Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Stability Triage

Compound Profile:

  • Target: 2,4-Difluoro-5-iodobenzoyl chloride

  • Critical Hazards: Moisture Sensitive (Hydrolysis), Light Sensitive (C-I bond cleavage), Corrosive.

  • Physical State: Typically a low-melting solid or viscous oil depending on purity.

Immediate Stability Warning: Before attempting purification, ensure your environment meets these criteria. This compound is prone to hydrolysis (reverting to the benzoic acid) and de-iodination (turning purple/pink upon light exposure).

ParameterRequirementConsequence of Failure
Atmosphere Dry Nitrogen or ArgonImmediate formation of white solid precipitate (Benzoic acid).
Glassware Oven-dried (>120°C)Hydrolysis; generation of HCl gas.
Light Amber glassware / Foil wrapPink discoloration due to Iodine (

) liberation.
Temperature

(Storage)
Thermal decomposition of the acid chloride.

Troubleshooting Guides & FAQs

Issue #1: "My crude product smells strongly of sulfur/pungent gas and interferes with the next coupling step."

Diagnosis: Residual Thionyl Chloride (


) or Oxalyl Chloride contamination.
Technical Insight:  Excess chlorinating agents are common poisons for subsequent transition-metal catalyzed reactions (e.g., Suzuki-Miyaura coupling) often used with aryl iodides. Simple rotary evaporation is rarely sufficient to remove trace 

because it gets trapped in the viscous oil.

Solution: The Toluene Azeotrope Protocol Do not wash with water. Instead, use azeotropic distillation to "drag" the thionyl chloride out.

Step-by-Step Protocol:

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove bulk

    
    .
    
  • Add anhydrous Toluene (approx. 2-3 mL per gram of crude).

  • Evaporate again under reduced pressure.

  • Repeat 3 times. Toluene forms a binary azeotrope with

    
     (BP ~76°C), effectively removing it at lower temperatures than 
    
    
    
    alone would require to fully desorb.
  • Final dry: High vacuum (0.1 mmHg) for 1 hour.

Azeotrope_Workflow Start Crude Reaction Mixture Bulk_Evap Bulk Evaporation (Remove excess SOCl2) Start->Bulk_Evap Add_Tol Add Anhydrous Toluene Bulk_Evap->Add_Tol Co_Evap Co-Evaporation (Rotavap) Add_Tol->Co_Evap Check Smell/NMR Check Co_Evap->Check Check->Add_Tol Residue Detected Final Pure Crude Acid Chloride Check->Final Clean

Figure 1: Azeotropic removal of chlorinating agents using Toluene.

Issue #2: "The product is a dark oil, but it's supposed to be a solid. How do I purify it?"

Diagnosis: Impurities (likely unreacted acid or oligomers) are depressing the melting point. Technical Insight: Benzoyl chlorides with heavy halogens (Iodine) have high boiling points. Distillation is risky because the heat required can cleave the C-I bond. Recrystallization is the preferred method for iodinated derivatives to avoid thermal degradation.

Decision Matrix:

Purification_Decision Start Crude Material State_Check Physical State? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid Crystalline Oil Viscous Oil State_Check->Oil Liquid Recryst Recrystallization (Preferred) Solid->Recryst Distill Vacuum Distillation (High Risk) Oil->Distill Solvent Solvent: Dry Hexane or Heptane Recryst->Solvent Params Req: <0.5 mmHg Short Path Distill->Params

Figure 2: Decision tree for purification method based on physical state.

Protocol A: Recrystallization (Preferred)

  • Dissolve the crude solid in the minimum amount of boiling anhydrous Hexane or Heptane .

  • If insoluble black specs remain, filter hot through a glass frit (Schlenk filtration) under Nitrogen.

  • Allow to cool slowly to room temperature, then to -20°C.

  • Collect crystals via filtration under inert gas.

Protocol B: Vacuum Distillation (If Oil)

  • Use a short-path distillation head (Vigreux columns retain too much heat/material).

  • Add Copper powder (Bronze) to the pot. This stabilizes the iodine and scavenges any liberated

    
    .
    
  • Vacuum must be

    
    .
    
  • Keep bath temperature as low as possible. If the pot temp exceeds 120°C, stop; the C-I bond is at risk.

Issue #3: "My product turned pink/purple. Is it ruined?"

Diagnosis: Iodine liberation (


).
Cause:  Exposure to light or excessive heat caused homolytic cleavage of the C-I bond.

Corrective Action:

  • Minor Discoloration (Pink): Proceed. The impurity level is likely ppm range and may not affect the next step (unless it's a radical reaction).

  • Major Discoloration (Deep Purple):

    • Do NOT wash with aqueous thiosulfate (this hydrolyzes the chloride).

    • Fix: Dissolve in dry Hexane, add activated charcoal, stir for 10 mins, filter under Nitrogen, and recrystallize.

Issue #4: "How do I check the purity? The acid chloride degrades on my HPLC/GC column."

Diagnosis: Direct injection of acid chlorides hydrolyzes them inside the column, damaging the stationary phase and yielding messy peaks (often showing the acid, not the chloride).

Solution: Methyl Ester Derivatization QC You must convert the reactive acid chloride to a stable methyl ester before analysis.

QC Protocol:

  • Take a small aliquot (~10 mg) of your purified acid chloride.

  • Add into a vial containing 1 mL of anhydrous Methanol (excess).

  • Optional: Add 1 drop of Triethylamine (to scavenge HCl).

  • Shake for 5 minutes. (Reaction:

    
    ).
    
  • Inject this solution into GC-MS or HPLC.

  • Interpretation: The peak you see is the Methyl 2,4-difluoro-5-iodobenzoate . If you see a peak corresponding to the acid (different retention time), it implies your starting material was already hydrolyzed before the methanol quench.

References

  • Synthesis of Benzoyl Chlorides

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General procedures for acid chlorides via ).
    • Preparation of benzoyl chloride.[1] PrepChem.com. Link

  • Analytical Derivatization (FAME/Methyl Esters)

    • Sigma-Aldrich. Derivatization of Fatty Acids to FAMEs for GC Analysis. Link

    • ResearchGate Discussion.[2][3] HPLC analysis of reactive acid chlorides as methyl esters. Link

  • Thionyl Chloride Removal

    • BenchChem Technical Support.[4] Removal of Excess Thionyl Chloride. Link

    • Rosenberg, D. S.[5] Process for the purification of thionyl chloride. US Patent 3,156,529.[5] Link

  • Safety & Handling (MSDS)

    • Fisher Scientific. Safety Data Sheet: 2,4-Difluorobenzoyl chloride. Link

    • Thermo Fisher.[6] Safety Data Sheet: 2-Iodobenzoyl chloride (Analogous handling). Link

Sources

Technical Support Center: Stability of Iodine Substituents in Acidic Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for navigating the complexities of acidic acylation reactions on iodinated aromatic substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the stability of iodine substituents during Friedel-Crafts acylation and related transformations. Here, we synthesize technical accuracy with field-proven insights to provide actionable solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the acidic acylation of iodinated aromatic compounds in a practical question-and-answer format.

Q1: I am observing significant deiodination of my starting material during a Friedel-Crafts acylation. What is the primary cause of this side reaction?

A1: Deiodination under acidic conditions, often termed "protodeiodination," is a known side reaction, especially for electron-rich aromatic iodides.[1] The core issue lies in the electrophilic substitution of the iodine atom by a proton. The C-I bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage. The presence of strong Brønsted or Lewis acids, which are essential for activating the acylating agent, can also facilitate this unwanted electrophilic attack on the carbon bearing the iodine.

The mechanism involves the protonation of the aromatic ring, which can lead to a sigma complex where the iodine is eliminated to restore aromaticity. The stability of the resulting aryl cation and the strength of the acid are critical factors.

Q2: How do the choice of Lewis acid and its concentration impact the stability of the iodine substituent?

A2: The choice and stoichiometry of the Lewis acid are paramount. Strong Lewis acids like AlCl₃, which are highly effective for acylation, can also aggressively promote deiodination.[2][3][4] This is due to their ability to polarize the C-I bond and enhance the electrophilicity of the reaction medium.

  • Recommendation: Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or even Brønsted acids like H₂SO₄ under specific conditions.[4][5] It is often a trade-off between achieving a reasonable acylation rate and preserving the C-I bond.

  • Stoichiometry: In Friedel-Crafts acylation, the Lewis acid often forms a complex with the product ketone, necessitating stoichiometric amounts.[2][6] However, using a large excess of the Lewis acid should be avoided as it can increase the rate of deiodination.

Q3: My substrate is an electron-rich iodo-anisole, and I'm consistently losing the iodine. What adjustments can I make to my protocol?

A3: Electron-donating groups like methoxy (-OCH₃) activate the aromatic ring towards electrophilic substitution, but they also make the ipso-carbon (the carbon attached to the iodine) more susceptible to protonation and subsequent deiodination.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of deiodination relative to the desired acylation.

  • Use a Milder Acylating Agent: If using a highly reactive acyl chloride, consider switching to the corresponding acid anhydride, which may require slightly more forcing conditions but can be more selective.[4][6]

  • Employ a Less Polar Solvent: Solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. In some cases, using a less polar solvent can temper the reactivity of the system.

  • Consider Alternative Catalysts: For highly activated systems, catalytic amounts of a milder Lewis acid like Zn(II) salts or a Brønsted acid might be sufficient, especially when using an acid anhydride.[6]

Q4: Can the order of addition of reagents make a difference in minimizing deiodination?

A4: Absolutely. The order of addition can influence the local concentrations of reactive species and thereby affect the product distribution.

  • Recommended Procedure: It is generally advisable to add the Lewis acid to a solution of the acylating agent first to form the reactive acylium ion complex.[7] This pre-formed complex can then be added to the solution of the iodinated aromatic substrate at a controlled rate and low temperature. This approach can minimize the exposure of the sensitive substrate to high concentrations of the free Lewis acid.

Q5: Are there any alternative acylation methods that are more compatible with iodine-substituted aromatics?

A5: Yes. If classical Friedel-Crafts conditions prove too harsh, consider these alternatives:

  • Acylation using Acid Anhydrides with a Protic Acid Catalyst: For some substrates, a mixture of an acid anhydride in a strong protic acid like polyphosphoric acid (PPA) or methanesulfonic acid can effect acylation under less aggressive conditions than with strong Lewis acids.

  • Iodide-Activated Acylation: Recent methods have shown that catalytic amounts of an iodide source can activate acid chlorides towards acylation of even weak nucleophiles.[8] This proceeds through a transient, highly reactive acyl iodide intermediate.[8]

In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving issues related to the stability of iodine substituents during acidic acylation.

Problem: Low Yield of Iodinated Product with Significant Deiodinated Byproduct
Logical Troubleshooting Flow:

troubleshooting_flow start Start: Low Yield of Iodinated Acyl Product check_conditions Review Reaction Conditions: - Lewis Acid Type & Stoichiometry - Temperature - Reaction Time start->check_conditions sub_is_activated Is the aromatic ring electron-rich? check_conditions->sub_is_activated activated_yes Yes sub_is_activated->activated_yes e.g., -OR, -NR2 activated_no No sub_is_activated->activated_no e.g., -H, -X activated_strategy Implement Milder Conditions: 1. Lower Temperature (0 °C or below) 2. Use Milder Lewis Acid (FeCl3, ZnCl2) 3. Reduce Lewis Acid Stoichiometry activated_yes->activated_strategy deactivated_strategy Optimize for Slower Reaction: 1. Ensure Stoichiometric Lewis Acid 2. Cautiously Increase Temperature 3. Increase Reaction Time activated_no->deactivated_strategy re_evaluate Re-evaluate Reaction Outcome activated_strategy->re_evaluate deactivated_strategy->re_evaluate outcome_ok Success: Yield Improved re_evaluate->outcome_ok outcome_fail Still Low Yield: Consider Alternative Strategy re_evaluate->outcome_fail alternative_methods Explore Alternative Methods: - Acylation with PPA/Acid Anhydride - Iodide-Catalyzed Acylation outcome_fail->alternative_methods mechanism start Iodo-Arene sigma_acyl Sigma Complex (Acylation Intermediate) start->sigma_acyl + Acylium Ion sigma_proto Sigma Complex (Deiodination Intermediate) start->sigma_proto + H+ acylium Acylium Ion (R-C≡O+) proton Proton (H+) product_acyl Acylated Iodo-Arene (Desired Product) sigma_acyl->product_acyl - H+ product_deiodo Deiodinated Arene (Byproduct) sigma_proto->product_deiodo - I+

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Impurities in Commercial 2,4-Difluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the synthesis of complex pharmaceutical ingredients, the purity of starting materials and intermediates is paramount. 2,4-Difluoro-5-iodobenzoyl chloride is a critical building block in the development of various novel therapeutics. Its highly reactive acyl chloride functional group, combined with the specific substitution pattern on the aromatic ring, makes it a valuable synthon. However, this reactivity also predisposes it to the formation of and contamination with various impurities during synthesis and storage. This guide provides an in-depth comparison of analytical methodologies for the robust characterization and quantification of these impurities, grounded in practical experimental data and established scientific principles.

The objective of this guide is to move beyond a simple listing of analytical techniques. Instead, we will delve into the causality behind experimental choices, providing a framework for developing self-validating protocols that ensure the highest degree of scientific integrity. Every claim and protocol is supported by authoritative references to provide a comprehensive and trustworthy resource for researchers in the field.

The Genesis of Impurities: A Synthetic Perspective

To effectively identify and quantify impurities, one must first understand their likely origin. The commercial synthesis of 2,4-Difluoro-5-iodobenzoyl chloride typically involves a two-step process: the iodination of 2,4-difluorobenzoic acid followed by the conversion of the resulting carboxylic acid to the acyl chloride.

cluster_0 Step 1: Iodination cluster_1 Step 2: Chlorination 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid 2,4-Difluoro-5-iodobenzoic Acid 2,4-Difluoro-5-iodobenzoic Acid 2,4-Difluorobenzoic Acid->2,4-Difluoro-5-iodobenzoic Acid Iodination Iodinating Agent Iodinating Agent Iodinating Agent->2,4-Difluoro-5-iodobenzoic Acid 2,4-Difluoro-5-iodobenzoyl chloride 2,4-Difluoro-5-iodobenzoyl chloride 2,4-Difluoro-5-iodobenzoic Acid->2,4-Difluoro-5-iodobenzoyl chloride e.g., SOCl2 Chlorinating Agent Chlorinating Agent Chlorinating Agent->2,4-Difluoro-5-iodobenzoyl chloride

Caption: Synthetic pathway for 2,4-Difluoro-5-iodobenzoyl chloride.

This synthetic route, while generally efficient, can introduce several classes of impurities:

  • Starting Material Residues: Incomplete iodination can lead to the presence of 2,4-difluorobenzoic acid . Similarly, an incomplete chlorination reaction will result in residual 2,4-difluoro-5-iodobenzoic acid in the final product.

  • Isomeric Impurities: While the iodination of 2,4-difluorobenzoic acid is generally regioselective, minor isomers may form. The characterization of such isomers is crucial as they can have different reactivity and lead to undesired byproducts in subsequent synthetic steps.

  • Over-reaction Byproducts: The potential for di-iodination of the starting material exists, which would result in di-iodinated impurities.

  • Reagent-derived Impurities: The use of chlorinating agents like thionyl chloride (SOCl₂) can introduce its own set of impurities, such as sulfur chlorides, especially if the reagent is not freshly distilled.[1]

  • Degradation Products: The primary degradation pathway for 2,4-Difluoro-5-iodobenzoyl chloride is hydrolysis back to 2,4-difluoro-5-iodobenzoic acid . This can occur upon exposure to atmospheric moisture.

A Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in 2,4-Difluoro-5-iodobenzoyl chloride. The choice of technique depends on the specific impurity being targeted, the required sensitivity, and the desired level of structural information.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Nuclear spin transitions in a magnetic field, providing detailed structural information.
Primary Application Quantification of non-volatile impurities, especially the precursor carboxylic acid and related aromatic acids.Analysis of volatile and semi-volatile impurities, including residual solvents and certain reaction byproducts.Structural elucidation and quantification of major components and significant impurities.
Sample Preparation Derivatization to a less reactive ester, or direct analysis with careful handling.Derivatization to a stable ester is highly recommended to improve volatility and prevent column degradation.Direct dissolution in a suitable deuterated solvent.
Strengths Excellent quantitative accuracy and precision for non-volatile compounds.[2]High sensitivity and specificity, excellent for separating and identifying volatile organic compounds.[3]Provides unambiguous structural information, making it a powerful tool for identifying unknown impurities.[4]
Limitations The high reactivity of the acyl chloride can pose challenges for direct analysis.Not suitable for non-volatile impurities. The high reactivity of the analyte can degrade the GC column.Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.

Experimental Protocols & Comparative Data

The following sections provide detailed, step-by-step methodologies for the analysis of commercial 2,4-Difluoro-5-iodobenzoyl chloride, along with a discussion of the expected results and their interpretation.

High-Performance Liquid Chromatography (HPLC-UV) with Derivatization

Rationale: Direct analysis of the highly reactive 2,4-Difluoro-5-iodobenzoyl chloride by HPLC can be problematic, potentially leading to on-column reactions and poor peak shape. A more robust and reliable method involves derivatization with methanol to form the stable and less reactive methyl 2,4-difluoro-5-iodobenzoate. This approach allows for the simultaneous quantification of the active acyl chloride (as its methyl ester derivative) and the key impurity, 2,4-difluoro-5-iodobenzoic acid.

Sample Sample Derivatization Derivatization Sample->Derivatization Methanol Methanol Methanol->Derivatization HPLC-UV Analysis HPLC-UV Analysis Derivatization->HPLC-UV Analysis Inject Derivatized Sample Data Analysis Data Analysis HPLC-UV Analysis->Data Analysis Chromatogram

Caption: HPLC-UV with derivatization workflow.

Experimental Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 2,4-difluoro-5-iodobenzoic acid reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and methanol.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the commercial 2,4-Difluoro-5-iodobenzoyl chloride into a 10 mL volumetric flask.

    • Immediately dissolve in and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and methanol. The methanol will rapidly convert the acyl chloride to its methyl ester.

    • Allow the solution to stand for at least 15 minutes to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% A to 20% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Expected Results and Interpretation:

The resulting chromatogram will show two primary peaks: one for the methyl 2,4-difluoro-5-iodobenzoate (derived from the active acyl chloride) and another for any 2,4-difluoro-5-iodobenzoic acid present as an impurity. By comparing the peak areas to those of the reference standard, the percentage of the carboxylic acid impurity can be accurately determined. Other, smaller peaks may correspond to other aromatic acid impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and potential byproducts from the chlorination step. As with HPLC, derivatization is highly recommended to protect the GC column and improve chromatographic performance.

Sample Sample Derivatization Derivatization Sample->Derivatization Derivatizing Agent Derivatizing Agent Derivatizing Agent->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Inject Derivatized Sample Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Mass Spectrum

Caption: GC-MS with derivatization workflow.

Experimental Protocol:

  • Sample Preparation (Derivatization):

    • To approximately 50 mg of the commercial 2,4-Difluoro-5-iodobenzoyl chloride in a sealed vial, add 1 mL of anhydrous methanol and 0.1 mL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool the vial and dilute the mixture with a suitable solvent like dichloromethane for injection.

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

Expected Results and Interpretation:

The total ion chromatogram (TIC) will show a major peak corresponding to the derivatized product, methyl 2,4-difluoro-5-iodobenzoate. Any earlier eluting peaks should be investigated as potential residual solvents from the synthesis. The mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification. For example, the presence of a peak corresponding to methyl 2,4-difluorobenzoate would indicate the presence of 2,4-difluorobenzoic acid impurity in the original sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an indispensable tool for the structural confirmation of the main component and the identification of structurally related impurities at levels typically above 0.1%.[4] It provides a comprehensive profile of the sample without the need for derivatization.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of the commercial 2,4-Difluoro-5-iodobenzoyl chloride in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.

    • For quantitative analysis (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal should be added.

Expected Results and Interpretation:

  • ¹H NMR: The spectrum of pure 2,4-Difluoro-5-iodobenzoyl chloride will show characteristic signals for the aromatic protons. The presence of a broad singlet around 10-12 ppm would be indicative of the carboxylic acid proton of 2,4-difluoro-5-iodobenzoic acid.

  • ¹⁹F NMR: This is a particularly powerful technique for this molecule. The spectrum should show two distinct fluorine signals with characteristic couplings. The presence of additional fluorine signals would suggest the presence of isomeric impurities.

  • ¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic chemical shift. The presence of a second carbonyl signal at a slightly different chemical shift would be indicative of the carboxylic acid impurity.

By integrating the signals corresponding to the main compound and the impurities, their relative molar ratios can be determined.

Conclusion and Recommendations

The characterization of impurities in 2,4-Difluoro-5-iodobenzoyl chloride requires a multi-faceted analytical strategy. No single technique can provide a complete picture.

  • For routine quality control and quantification of the primary hydrolysis/precursor impurity (2,4-difluoro-5-iodobenzoic acid), HPLC-UV with methanol derivatization is the recommended method due to its robustness and quantitative accuracy.

  • GC-MS with derivatization is essential for the analysis of volatile impurities, including residual solvents and potential low-boiling point byproducts.

  • NMR spectroscopy is unparalleled for structural confirmation and the identification of unknown impurities, particularly isomers. It should be employed for initial batch characterization and in the investigation of any out-of-specification results from chromatographic methods.

By integrating these techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream processes and final products.

References

  • Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity! Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]

  • Google Patents. (2011). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (US8022247B2).
  • Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of aldehydes.
  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of carboxylic acids.
  • Google Patents. (1989). Process for the preparation of benzoic acid derivatives. (US4851160A).
  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

  • Google Patents. (2011). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.
  • PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • Interchim. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Google Patents. (2019). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (CN107118096B).
  • ResearchGate. (n.d.). Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. Retrieved from [Link]

  • ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • YouTube. (2021). Acids to Acyl Chlorides, Part 3. Retrieved from [Link]

  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • eurl-pesticides.eu. (n.d.). Validation Report 28. Retrieved from [Link]

  • Google Patents. (2014). A synthetic method of 2-chloro-5-iodobenzoic acid. (CN104193616A).
  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved from [Link]

  • Springer. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Retrieved from [Link]

  • PubMed. (2023). HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. Retrieved from [Link]

  • Texium. (2018). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • PMC. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]

  • IJPSR. (2014). A review on impurity profile of pharmaceuticals. Retrieved from [Link]

  • PubMed. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2,4-Difluoro-5-iodobenzoic acid 25g. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4-Difluoro-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive for the safe handling of 2,4-Difluoro-5-iodobenzoyl chloride . It prioritizes immediate risk mitigation, specific material compatibility, and self-validating safety protocols.[1]

Executive Hazard Analysis

2,4-Difluoro-5-iodobenzoyl chloride (CAS: 1131640-48-6 / Analogous derivatives) presents a dual-hazard profile characteristic of halogenated acyl chlorides. It is not merely a corrosive; it is a reactive intermediate that demands strict moisture exclusion.

  • Primary Hazard (Corrosivity): Causes severe skin burns and eye damage (Skin Corr.[2][3][4][5] 1B). The presence of the iodine atom adds significant mass, potentially reducing volatility compared to lighter benzoyl chlorides, but it remains a potent lachrymator (tear-inducing).

  • Secondary Hazard (Hydrolysis): Reacts violently with water or atmospheric moisture to liberate Hydrogen Chloride (HCl) gas and the corresponding benzoic acid.

  • Thermal Decomposition: In fire scenarios, the carbon-fluorine bonds may degrade, releasing Hydrogen Fluoride (HF) and Iodine vapors, necessitating specific emergency response protocols distinct from standard organic fires.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of this compound. The following specifications are based on permeation data for analogous benzoyl chloride derivatives.

PPE Selection Logic

The following decision tree illustrates the required protection levels based on the operational state of the chemical.

PPE_Logic Start Operation Type State_Solid Weighing / Solid Transfer Start->State_Solid State_Soln Synthesis / Liquid Handling Start->State_Soln Resp_Dust Respiratory: Fume Hood Required State_Solid->Resp_Dust Glove_Solid Gloves: Double Nitrile (5 mil) State_Solid->Glove_Solid Resp_Vapor Respiratory: Fume Hood + Sash < 18" State_Soln->Resp_Vapor Glove_Liquid Gloves: Laminate (Silver Shield) OR Double Nitrile (Change <15 min) State_Soln->Glove_Liquid Eye_Liquid Eyes: Chemical Goggles + Face Shield State_Soln->Eye_Liquid

Figure 1: PPE Decision Logic based on physical state and exposure risk.

Technical Specifications Table
Body AreaHazardRecommended EquipmentTechnical Justification
Hands (Splash) Corrosive BurnDouble Nitrile Gloves (min 5 mil each)Nitrile provides fair splash protection against benzoyl chlorides but degrades rapidly. Double gloving allows outer glove removal immediately upon contamination.
Hands (Immersion) PermeationLaminate / Silver Shield® Critical: Standard nitrile breaks down in <15 mins with acyl chlorides. Laminate gloves offer >480 min breakthrough time.
Eyes Lachyrmator / HCl GasUnvented Chemical Goggles Safety glasses are insufficient due to gas generation (HCl) upon contact with moist air.
Face Projectile / SplashFace Shield (8-inch) Mandatory when handling volumes >10 mL or during quenching (high splash risk).
Respiratory Inhalation ToxicityFume Hood (Face velocity 80-100 fpm)Primary control. If hood fails, use Full-Face Respirator with ABEK (Acid Gas) cartridges.

Operational Protocol: Synthesis & Handling

Objective: Transfer and react 2,4-Difluoro-5-iodobenzoyl chloride without hydrolysis or exposure.

Pre-Operational Checks (Self-Validating)
  • Glassware Dryness: All glassware must be flame-dried or oven-dried (120°C). Validation: Use a moisture indicator (e.g., Cobalt Chloride paper near the vent, not inside) or ensure inert gas lines are active.

  • Quench Bath Prep: Have a saturated Sodium Bicarbonate (NaHCO₃) bath prepared before opening the chemical container.

Step-by-Step Handling
  • Inert Atmosphere: Handle under Nitrogen or Argon. The iodine substituent makes the molecule heavy, but the acid chloride moiety is moisture-sensitive.

  • Weighing:

    • Do not weigh on an open bench.

    • Tare a dry vial with a cap inside the hood.

    • Quickly transfer solid, cap immediately, and seal with Parafilm if transporting.

  • Solvent Choice: Use anhydrous solvents (DCM, THF, or Toluene). Avoid protic solvents (Alcohols, Water) unless quenching.[6]

  • Reaction Monitoring:

    • Do not take aliquots for LCMS in water/methanol without expected hydrolysis.

    • Technique: Quench a small aliquot in Methanol to convert the acid chloride to the Methyl Ester. Analyze the ester to track reaction progress.[7] This confirms the acid chloride was intact prior to the quench.

Disposal & Quenching Protocol

WARNING: Never dispose of acyl chlorides directly into organic waste containers. The residual moisture in waste drums can trigger a pressure-generating reaction (HCl evolution), causing container rupture.

The "Controlled Hydrolysis" Method

This protocol converts the reactive acid chloride into 2,4-Difluoro-5-iodobenzoic acid (stable solid) and neutralized salts.

Quench_Protocol Waste Reaction Waste (Acid Chloride) IceBath Ice/Water Bath (< 5°C) Waste->IceBath Cool First Base Sat. NaHCO3 (Slow Addition) IceBath->Base Add Dropwise Check pH Check (Target pH 7-8) Base->Check CO2 Evolution Stops Disposal Aqueous Waste Stream Check->Disposal Verified Neutral

Figure 2: Step-by-step quenching workflow to prevent thermal runaway.

Detailed Quenching Steps[6][7][8][9]
  • Cool: Place a flask containing 10% Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) in an ice bath.

  • Dilute: Dilute the residual acid chloride with an inert solvent (e.g., Toluene or Hexane) if it is not already in solution.

  • Add: Slowly add the acid chloride solution into the stirred base.

    • Note: Expect vigorous bubbling (CO₂ evolution if using Bicarbonate).

    • Caution: Do not add water to the acid chloride; this concentrates the heat and acid. Always add Acid to Base/Water .

  • Validate: Test pH. It must be neutral (pH 6-8). If acidic, add more base.

  • Separate (Optional): If the resulting benzoic acid precipitates or is organic-soluble, separate phases. Otherwise, dispose of the neutral aqueous mixture as chemical waste.

Emergency Response

ScenarioImmediate Action
Skin Contact Wipe, then Wash. Quickly wipe off excess chemical with a dry cloth (to minimize heat of hydrolysis on skin), then flush with water for 15 minutes. Seek medical attention.
Eye Contact Flush immediately for 15 minutes.[1][5][8] Hold eyelids open. Do not use neutralization drops.[9]
Spill (Bench) Cover with Sodium Carbonate or dry sand. Do not use paper towels (fire risk). Scoop into a container and quench in a fume hood.
Fire Use CO₂, Dry Chemical, or Foam.[5][8] Avoid Water if possible, as it generates HCl. If water is used, contain runoff.[1][9]

References

  • Merck / Sigma-Aldrich. Safety Data Sheet: 4-Iodobenzoyl chloride (Analogous Structure). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 2,4-Difluorobenzoyl chloride (Analogous Structure). Retrieved from

  • Ansell Healthcare. Chemical Resistance Guide (Permeation & Degradation Data). Retrieved from

  • University of Pennsylvania. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from

  • Massachusetts Institute of Technology (MIT). SOP: Acid Chlorides Handling and Quenching. Retrieved from

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.